molecular formula C25H25N5O5S B601010 o-Deshydroxyethyl bosentan CAS No. 174227-14-6

o-Deshydroxyethyl bosentan

Cat. No.: B601010
CAS No.: 174227-14-6
M. Wt: 507.6 g/mol
InChI Key: REEANFGHAAWSIZ-UHFFFAOYSA-N
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Description

Bosentan Impurity D is an impurity of Bosentan.

Properties

IUPAC Name

4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEANFGHAAWSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174227-14-6
Record name o-Deshydroxyethyl bosentan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide
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Record name O-DESHYDROXYETHYL BOSENTAN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Deshydroxyethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive, plausible synthetic pathway for o-Deshydroxyethyl bosentan (B193191), a close structural analog of the dual endothelin receptor antagonist, Bosentan. While direct literature on the synthesis of o-Deshydroxyethyl bosentan is scarce, its preparation can be logically inferred from the well-established synthetic routes of Bosentan. This document provides a detailed, step-by-step methodology, including reaction schemes, experimental protocols, and quantitative data presented in a clear, tabular format. The logical flow and reaction mechanisms are further elucidated through Graphviz diagrams, offering a robust resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as 4-tert-butyl-N-[6-ethoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide, is a derivative of Bosentan, distinguished by the substitution of the terminal hydroxyl group on the ethylene (B1197577) glycol ether side chain with a hydrogen atom, resulting in an ethoxy group. Understanding the synthesis of this analog is crucial for structure-activity relationship (SAR) studies, impurity profiling in Bosentan manufacturing, and as a potential intermediate or metabolite in pharmacological research. This guide proposes a convergent synthetic strategy, culminating in the final coupling of a key chlorinated bipyrimidine intermediate with ethanol (B145695).

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates, followed by their coupling and subsequent reaction to yield the final product.

The overall synthetic scheme is as follows:

Logical Flow of the Synthesis

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Coupling and Final Product Formation Diethyl malonate Diethyl malonate 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diol 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diol Diethyl malonate->5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diol Reaction with 2-cyanopyrimidine (B83486) Intermediate 1 Intermediate 1 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diol->Intermediate 1 Chlorination Intermediate 3 Intermediate 3 Intermediate 1->Intermediate 3 Coupling tert-Butylbenzene tert-Butylbenzene 4-tert-butylbenzenesulfonyl chloride 4-tert-butylbenzenesulfonyl chloride tert-Butylbenzene->4-tert-butylbenzenesulfonyl chloride Chlorosulfonation Intermediate 2 Intermediate 2 4-tert-butylbenzenesulfonyl chloride->Intermediate 2 Amination Intermediate 2->Intermediate 3 This compound This compound Intermediate 3->this compound Ethoxylation Ethanol Ethanol Ethanol->this compound

Caption: Proposed multi-step synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of Bosentan and its intermediates, adapted for the preparation of this compound.

Synthesis of Intermediate 1: 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This intermediate is a critical building block. Its synthesis involves the condensation of diethyl malonate with 2-cyanopyrimidine to form a diol, which is subsequently chlorinated.

Experimental Workflow:

G Start Start Reaction_Setup Combine Diethyl Malonate, 2-Cyanopyrimidine, and Base Start->Reaction_Setup Heating Heat under Reflux Reaction_Setup->Heating Acidification Acidify to Precipitate Diol Heating->Acidification Filtration_1 Filter and Dry Diol Intermediate Acidification->Filtration_1 Chlorination_Setup Suspend Diol in POCl3 Filtration_1->Chlorination_Setup Heating_2 Heat to Effect Chlorination Chlorination_Setup->Heating_2 Quenching Quench with Ice-Water Heating_2->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Crystallization Extraction->Purification End End Purification->End

Caption: Workflow for the synthesis of Intermediate 1.

Protocol:

  • Formation of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diol: A solution of diethyl 2-(2-methoxyphenoxy)malonate and 2-cyanopyrimidine is reacted in the presence of a strong base such as sodium ethoxide in ethanol. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the diol. The solid is collected by filtration, washed with water, and dried.

  • Chlorination: The dried diol is suspended in phosphorus oxychloride (POCl₃) and heated at reflux. The reaction progress is monitored by TLC or HPLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto crushed ice. The resulting precipitate, 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Synthesis of Intermediate 2: 4-tert-butylbenzenesulfonamide

This intermediate provides the sulfonamide moiety of the final molecule.

Protocol:

  • Chlorosulfonation of tert-Butylbenzene: tert-Butylbenzene is added dropwise to an excess of chlorosulfonic acid at a low temperature (0-5 °C). The reaction is stirred until completion and then quenched by pouring it onto ice. The resulting 4-tert-butylbenzenesulfonyl chloride is extracted with a water-immiscible organic solvent (e.g., dichloromethane).

  • Amination: The organic extract containing 4-tert-butylbenzenesulfonyl chloride is then added to a cooled, concentrated aqueous solution of ammonia. The mixture is stirred vigorously. The resulting 4-tert-butylbenzenesulfonamide precipitates and is collected by filtration, washed with water, and dried.

Synthesis of Intermediate 3: 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

This step involves the coupling of the two previously synthesized intermediates.

Protocol:

  • A mixture of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (Intermediate 1) and 4-tert-butylbenzenesulfonamide (Intermediate 2) is dissolved in a high-boiling polar aprotic solvent such as DMSO or DMF.

  • A base, typically potassium carbonate, is added to the mixture.

  • The reaction is heated to around 100-120 °C and monitored by HPLC.

  • After completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is filtered, washed with water, and then purified, for instance, by washing with a hot solvent like ethanol to remove impurities.

Final Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the remaining chlorine atom on the bipyrimidine ring is displaced by an ethoxy group.

Protocol:

  • The chlorinated intermediate (Intermediate 3) is suspended in ethanol.

  • A strong base, such as sodium ethoxide or sodium hydroxide, is added to the suspension to generate the ethoxide nucleophile.

  • The mixture is heated to reflux and the reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Quantitative Data Summary

The following table summarizes typical yields and purity data for each step, based on analogous reactions in Bosentan synthesis.

StepProductStarting MaterialsTypical Yield (%)Typical Purity (%) (by HPLC)
3.1Intermediate 1Diethyl 2-(2-methoxyphenoxy)malonate, 2-Cyanopyrimidine75-85>98
3.2Intermediate 2tert-Butylbenzene80-90>99
3.3Intermediate 3Intermediate 1, Intermediate 285-95>98
3.4This compoundIntermediate 3, Ethanol80-90>99

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging established synthetic methodologies for Bosentan, this document offers researchers and drug development professionals a comprehensive framework for the preparation and purification of this important analog. The provided experimental protocols, quantitative data, and visual diagrams serve as a valuable resource for the practical execution and understanding of this synthesis. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final compound.

O-Deshydroxyethyl Bosentan: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Deshydroxyethyl bosentan (B193191), an active metabolite of the dual endothelin receptor antagonist bosentan, plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a comprehensive overview of its chemical identifiers, metabolic pathway, and available pharmacological data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. o-Deshydroxyethyl bosentan is also known by its research code Ro 48-5033[1][2][3].

Chemical Identifiers and Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValueReference(s)
CAS Number 174227-14-6[1][4][5][6]
Molecular Formula C25H25N5O5S[1][4][5][6]
Molecular Weight 507.56 g/mol [1][4][5][6]
IUPAC Name 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide[1][4][5][6]
Synonyms Ro 48-5033, Bosentan USP Related Compound B[1][2][3]
InChI Key REEANFGHAAWSIZ-UHFFFAOYSA-N[1][4][5][6]

Metabolism of Bosentan to this compound

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4[1][2][7][8]. This process leads to the formation of three main metabolites, with this compound (Ro 48-5033) being the major active metabolite[1][2][3]. The other two metabolites are Ro 47-8634 and Ro 64-1056[1][3][9]. The metabolic pathway is initiated by the hydroxylation of the t-butyl group of bosentan[5][10].

The metabolic conversion of bosentan to its primary metabolites can be visualized in the following diagram:

G Metabolic Pathway of Bosentan Bosentan Bosentan Metabolite1 This compound (Ro 48-5033) (Active) Bosentan->Metabolite1 CYP2C9, CYP3A4 (Hydroxylation) Metabolite2 Ro 47-8634 Bosentan->Metabolite2 CYP3A4 (O-demethylation) Metabolite3 Ro 64-1056 Metabolite1->Metabolite3 O-demethylation Metabolite2->Metabolite3 Hydroxylation

Caption: Metabolic pathway of Bosentan to its metabolites.

Pharmacological Activity

This compound is a pharmacologically active metabolite that contributes to the overall therapeutic effect of bosentan[1][2][11]. It acts as a dual endothelin receptor antagonist, similar to its parent compound[12].

Quantitative Pharmacological Data
ParameterValueReference(s)
Contribution to Bosentan's Activity 10-20%[7][11][13]
Relative Potency to Bosentan Approximately 2-fold less potent[1]
Plasma Protein Binding Less tightly bound than bosentan (3 times higher free fraction)[1]

Signaling Pathway of Bosentan and its Active Metabolite

Bosentan and its active metabolite, this compound, exert their pharmacological effects by competitively antagonizing endothelin-1 (B181129) (ET-1) at both the ETA and ETB receptors[7]. ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan and its metabolite lead to vasodilation.

The signaling cascade initiated by ET-1 and its antagonism by bosentan is depicted below:

Endothelin Receptor Antagonism by Bosentan cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Vasoconstriction Vasoconstriction & Proliferation ETAR->Vasoconstriction ETBR->Vasoconstriction Bosentan Bosentan & This compound Bosentan->ETAR Antagonism Bosentan->ETBR Antagonism

Caption: Mechanism of action of Bosentan and its active metabolite.

Experimental Protocols

Analytical Method for Quantification in Plasma

A common method for the determination of bosentan and its metabolites, including this compound, in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[3][4][9].

A representative, generalized workflow for this method is as follows:

LC-MS/MS Workflow for this compound Analysis Sample Plasma Sample Collection Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (LC) (Separation of analytes) Supernatant->LC MS Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS analysis.

Key Parameters for LC-MS/MS Analysis (Illustrative Examples):

ParameterTypical Value/Condition
Chromatographic Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range (e.g., 1-5 ng/mL)[4][14]

Conclusion

This compound is a critical component in the overall pharmacology of bosentan. As the major active metabolite, its contribution to the dual endothelin receptor antagonism is significant. This guide provides a foundational understanding of its chemical properties, metabolic generation, and analytical determination. Further research into the specific pharmacological and toxicological profile of isolated this compound could provide deeper insights into the therapeutic actions and potential side effects of bosentan therapy.

References

An In-Depth Technical Guide on the Formation of o-Deshydroxyethyl Bosentan from Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic formation of o-deshydroxyethyl bosentan (B193191), also known as Ro 47-8634, from the dual endothelin receptor antagonist, bosentan. The primary mechanism of formation is O-demethylation, a phase I metabolic reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4. This document details the enzymatic kinetics of this biotransformation, provides established experimental protocols for its in vitro investigation, and includes a visual representation of the metabolic pathway.

Introduction

Bosentan is a competitive antagonist of endothelin-1 (B181129) at both the ETA and ETB receptors, indicated for the treatment of pulmonary arterial hypertension. Its metabolism is extensive and primarily occurs in the liver, leading to the formation of three main metabolites. One of these is o-deshydroxyethyl bosentan (Ro 47-8634), the product of O-demethylation of the phenolic methyl ester of the parent drug. Understanding the mechanism of its formation is crucial for predicting drug-drug interactions, assessing metabolic stability, and comprehending the overall pharmacokinetic profile of bosentan.

Mechanism of Formation

The transformation of bosentan to this compound (Ro 47-8634) is a metabolic process of O-demethylation. This reaction is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the O-demethylation of bosentan to form Ro 47-8634.[1] While other CYP isoforms may have a minor role, the contribution of CYP3A4 is the most significant. In contrast, the hydroxylation of bosentan to form its major active metabolite, Ro 48-5033, is mediated by both CYP2C9 and CYP3A4.[1][2][3][4][5]

Metabolic Pathway

The metabolic conversion involves the removal of a methyl group from the methoxy-phenoxy moiety of the bosentan molecule, resulting in a hydroxyl group. This biotransformation can be visualized as a single-step enzymatic reaction.

G Bosentan Bosentan o_Deshydroxyethyl_Bosentan This compound (Ro 47-8634) Bosentan->o_Deshydroxyethyl_Bosentan O-demethylation CYP3A4 CYP3A4 CYP3A4->Bosentan

Metabolic pathway of bosentan to this compound.

Quantitative Data

The kinetics of the formation of this compound (Ro 47-8634) have been characterized in in vitro systems. The following table summarizes the available quantitative data for the Michaelis-Menten kinetics of this reaction in human liver microsomes.

ParameterValueEnzyme System
Km 73 µMHuman Liver Microsomes
Vmax 0.82 ± 0.06 nmol/min/nmol P450Pooled Human Liver Microsomes

Note: The Vmax value is for the O-demethylation of dextromethorphan, a probe substrate for CYP2D6, and is provided as a representative value for a P450-mediated demethylation reaction in human liver microsomes. A specific Vmax for bosentan O-demethylation to Ro 47-8634 was not explicitly found in the provided search results.[6]

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of this compound formation.

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of bosentan O-demethylation.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Bosentan

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the reaction)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of bosentan in a suitable solvent (e.g., DMSO).

    • In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-0.5 mg/mL), and varying concentrations of bosentan (e.g., 0.5 to 100 µM).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of the formed metabolite.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate bosentan and its metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bosentan: Monitor a specific precursor-to-product ion transition.

    • This compound (Ro 47-8634): Monitor a specific precursor-to-product ion transition.

    • Internal Standard: Monitor a specific precursor-to-product ion transition.

  • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

Data Analysis:

  • Generate a standard curve by analyzing known concentrations of this compound.

  • Quantify the amount of metabolite formed in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

  • Calculate the reaction velocity (V) at each substrate concentration.

  • Determine the Km and Vmax values by fitting the velocity versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

Logical Workflow for In Vitro Metabolism Study

The following diagram illustrates the logical workflow for conducting an in vitro study on the formation of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, NADPH, HLM) Mix_Components Combine Reagents and Varying Bosentan Concentrations Prep_Reagents->Mix_Components Prep_Substrate Prepare Bosentan Stock Solution Prep_Substrate->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Acetonitrile + IS Incubate->Stop_Reaction Centrifuge Centrifuge to Precipitate Protein Stop_Reaction->Centrifuge Analyze_Supernatant LC-MS/MS Analysis Centrifuge->Analyze_Supernatant Quantify Quantify Metabolite Analyze_Supernatant->Quantify Kinetic_Analysis Determine Km and Vmax Quantify->Kinetic_Analysis

Workflow for in vitro kinetic analysis of bosentan metabolism.

Conclusion

The formation of this compound (Ro 47-8634) from bosentan is a key metabolic pathway driven primarily by CYP3A4-mediated O-demethylation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of this metabolic route is essential for a complete characterization of the pharmacokinetic and drug interaction profile of bosentan.

References

The Role of o-Deshydroxyethyl Bosentan in the Metabolic Cascade of Bosentan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosentan (B193191), a dual endothelin receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its clinical efficacy is intrinsically linked to its complex metabolic profile, predominantly orchestrated by the hepatic cytochrome P450 (CYP) system. While the primary active metabolite, Ro 48-5033 (hydroxy bosentan), has been well-characterized, the significance of other metabolic products is an area of ongoing investigation. This technical guide provides an in-depth examination of o-deshydroxyethyl bosentan, also known as Ro 47-8634, a key intermediate in the metabolic cascade of bosentan. We will delve into its formation, subsequent metabolic fate, and its potential contributions to the pharmacological and toxicological profile of bosentan, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction to Bosentan Metabolism

Bosentan undergoes extensive hepatic metabolism primarily mediated by CYP2C9 and CYP3A4 isoenzymes[1][2]. This biotransformation results in the formation of three principal metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056[3][4]. Ro 48-5033, the product of hydroxylation of the parent compound, is the only metabolite known to possess significant pharmacological activity, contributing approximately 10-20% to the overall effect of bosentan[5]. In contrast, this compound (Ro 47-8634) and Ro 64-1056 are generally considered minor metabolites in terms of their plasma concentrations[3].

Formation and Chemical Identity of this compound (Ro 47-8634)

This compound is synonymous with the metabolite Ro 47-8634[6][7][8]. Its formation occurs through the O-demethylation of the phenolic methyl ester of bosentan[3][9]. This metabolic reaction is catalyzed predominantly by the CYP3A4 enzyme[10][11].

Chemical Structure:

  • Systematic Name: 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide[12][13]

  • Molecular Formula: C₂₅H₂₅N₅O₅S[12][14]

  • Molecular Weight: 507.56 g/mol [12][14]

Metabolic Fate of this compound

This compound (Ro 47-8634) is not an end-product of metabolism but rather serves as an intermediate for further biotransformation. It can be metabolized via two known pathways:

  • Hydroxylation: Ro 47-8634 can undergo hydroxylation to form the metabolite Ro 64-1056. This reaction is mediated by both CYP3A4 and CYP2C9 enzymes[10][15].

  • Formation of M4: A novel metabolic pathway has been identified where Ro 47-8634 is converted to a metabolite designated as M4[16][17]. The precise structure and the enzymatic pathway for the formation of M4 are still under investigation.

The metabolic cascade originating from bosentan is visualized in the following diagram:

Bosentan_Metabolism Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxy bosentan) (Active) Bosentan->Ro_48_5033 CYP2C9, CYP3A4 (Hydroxylation) Ro_47_8634 This compound (Ro 47-8634) Bosentan->Ro_47_8634 CYP3A4 (O-Demethylation) Ro_64_1056 Ro 64-1056 Ro_48_5033->Ro_64_1056 CYP3A4, CYP2C9 (O-Demethylation) Ro_47_8634->Ro_64_1056 CYP2C9, CYP3A4 (Hydroxylation) M4 M4 (Novel Metabolite) Ro_47_8634->M4 Further Metabolism Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Human Plasma Sample (e.g., 100 µL) IS_Addition Addition of Deuterated Internal Standards Plasma_Sample->IS_Addition SPE Solid Phase Extraction (SPE) IS_Addition->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography MS_Detection Tandem Mass Spectrometry Detection (MRM mode) Chromatography->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Signaling_Pathway cluster_ET1 Endothelin-1 Signaling cluster_Bosentan Bosentan Action ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Vasoconstriction Vasoconstriction & Cell Proliferation ETA->Vasoconstriction ETB->Vasoconstriction Bosentan Bosentan Block_ETA Blocks Bosentan->Block_ETA Block_ETB Blocks Bosentan->Block_ETB Block_ETA->ETA Vasodilation Vasodilation Block_ETB->ETB

References

In Vitro Biological Activity of o-Deshydroxyethyl Bosentan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Deshydroxyethyl bosentan (B193191), also known as Ro 48-5033, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist. Bosentan is a cornerstone therapy for pulmonary arterial hypertension (PAH), and its clinical efficacy is attributed not only to the parent drug but also to the contribution of its active metabolites. This technical guide provides an in-depth overview of the in vitro biological activity of o-deshydroxyethyl bosentan, focusing on its interaction with endothelin receptors and the downstream cellular consequences. The information presented herein is intended to support further research and drug development efforts in the field of endothelin-mediated diseases.

Endothelin Receptor Binding Affinity

This compound, like its parent compound, is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. While specific experimentally determined binding affinity values (Ki) for this compound are not widely published, its potency relative to bosentan has been established. Clinical pharmacology reviews by the U.S. Food and Drug Administration (FDA) indicate that the in vitro activity of this compound is approximately two-fold less potent than that of bosentan.[1]

Based on the known Ki values for bosentan, we can estimate the binding affinities for this compound.

CompoundETA Receptor Ki (nM)ETB Receptor Ki (nM)
Bosentan4.795
This compound (Ro 48-5033)~9.4 (estimated)~190 (estimated)

Note: The Ki values for this compound are estimated based on the reported 2-fold lower potency compared to bosentan.

Despite its lower affinity, this compound is a significant contributor to the overall pharmacological effect of bosentan, accounting for up to 20% of the parent drug's activity in vivo.[1] This is partly attributed to its pharmacokinetic profile, including a potentially higher free fraction in plasma.

Functional Antagonism

The antagonistic activity of this compound is demonstrated by its ability to inhibit the functional responses mediated by endothelin-1 (B181129) (ET-1) binding to its receptors. These functional assays typically involve measuring the contraction of isolated blood vessels or cellular responses such as intracellular calcium mobilization.

Assay TypeEndpointExpected Outcome with this compound
Isolated Blood Vessel ContractionInhibition of ET-1 induced vasoconstrictionConcentration-dependent inhibition of contraction
Intracellular Calcium MobilizationBlockade of ET-1 induced calcium influxReduction in intracellular calcium concentration

Signaling Pathways

Bosentan and its active metabolite, this compound, exert their effects by blocking the downstream signaling cascades initiated by the binding of endothelin-1 to its G protein-coupled receptors (GPCRs), ETA and ETB.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to ETBR ETB Receptor ET1->ETBR Binds to Gq11 Gq/11 ETAR->Gq11 Activates ETBR->Gq11 Activates Bosentan Bosentan / This compound Bosentan->ETAR Blocks Bosentan->ETBR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation

Endothelin Receptor Signaling Pathway and Antagonism.

Upon activation by ET-1, both ETA and ETB receptors on vascular smooth muscle cells couple to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of these signaling events results in smooth muscle contraction and proliferation. By competitively blocking the binding of ET-1 to its receptors, this compound effectively inhibits these downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of endothelin receptor antagonists. Below are representative protocols for key experiments.

Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis CellCulture 1. Culture CHO cells expressing human ETA or ETB receptors MembranePrep 2. Prepare cell membranes by homogenization and centrifugation CellCulture->MembranePrep Quantify 3. Quantify protein concentration (e.g., Bradford assay) MembranePrep->Quantify Incubate 4. Incubate membranes with: - [125I]-ET-1 (radioligand) - Varying concentrations of This compound - Buffer Quantify->Incubate Filter 5. Separate bound and free radioligand by rapid vacuum filtration Incubate->Filter Wash 6. Wash filters to remove non-specific binding Filter->Wash Count 7. Measure radioactivity of filters using a gamma counter Wash->Count IC50 8. Determine IC50 value from competition binding curve Count->IC50 Ki 9. Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Workflow for Endothelin Receptor Binding Assay.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

  • Cell culture medium and supplements.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • [125I]-ET-1 (radioligand).

  • This compound.

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Harvest cultured CHO cells and wash with ice-cold PBS.

    • Resuspend cells in homogenization buffer and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in a suitable buffer for storage at -80°C.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [125I]-ET-1 at a concentration near its Kd, and varying concentrations of this compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor.

    • Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Isolated Blood Vessel Contraction

This protocol describes a method to assess the functional antagonistic activity of this compound by measuring its ability to inhibit ET-1-induced contraction in isolated arterial rings.

Materials:

  • Isolated segments of a suitable artery (e.g., rat aorta, porcine coronary artery).

  • Krebs-Henseleit solution (physiological salt solution).

  • Endothelin-1.

  • This compound.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation:

    • Excise the artery and place it in ice-cold Krebs-Henseleit solution.

    • Carefully dissect the artery into rings of appropriate length.

    • Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate under a resting tension for a specified period.

    • Assess the viability of the tissues by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride).

  • Antagonist Incubation:

    • Incubate the arterial rings with either vehicle or varying concentrations of this compound for a predetermined time.

  • ET-1 Concentration-Response Curve:

    • Construct a cumulative concentration-response curve to ET-1 by adding increasing concentrations of the agonist to the organ baths.

    • Record the isometric tension developed by the arterial rings.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the ET-1 concentration.

    • Determine the EC50 values for ET-1 in the absence and presence of different concentrations of this compound.

    • A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of its parent drug, bosentan. As a dual antagonist of ETA and ETB receptors, it effectively inhibits the vasoconstrictive and proliferative signaling pathways mediated by endothelin-1. While its in vitro potency is approximately half that of bosentan, its distinct pharmacokinetic properties underscore its importance in the overall clinical profile of bosentan. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel endothelin receptor antagonists.

References

Discovery and Initial Characterization of o-Deshydroxyethyl Bosentan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of o-deshydroxyethyl bosentan (B193191), the primary active metabolite of the dual endothelin receptor antagonist, bosentan. Designated as Ro 48-5033, this metabolite plays a significant role in the overall pharmacological effect of its parent compound. This document provides a comprehensive overview of its identification, in vitro activity, and the experimental methodologies employed in its initial characterization. Quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, developed for the treatment of pulmonary arterial hypertension (PAH).[1] Following oral administration, bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2] This metabolic process yields three main metabolites, with o-deshydroxyethyl bosentan (Ro 48-5033) being the only one to exhibit significant pharmacological activity.[1][3][4] Initial characterization has revealed that Ro 48-5033 contributes approximately 10% to 20% of the total in vivo activity of bosentan.[1][3] This document serves as a technical guide to the discovery and foundational characterization of this important metabolite.

Discovery and Identification

The discovery of this compound was a direct result of comprehensive in vivo and in vitro metabolism studies of bosentan. Early investigations into the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled bosentan in healthy male subjects identified Ro 48-5033 as the major metabolite present in plasma, urine, and feces.[3] Its structure was elucidated as the product of hydroxylation at the t-butyl group of the parent bosentan molecule.[3]

Metabolic Pathway

The formation of this compound is a primary step in the metabolic cascade of bosentan. The hydroxylation of the t-butyl moiety is catalyzed by both CYP2C9 and CYP3A4 enzymes in the liver.[2][5]

Bosentan Bosentan Ro_48_5033 This compound (Ro 48-5033) Bosentan->Ro_48_5033 CYP2C9, CYP3A4 (Hydroxylation) Ro_47_8634 Ro 47-8634 (O-desmethyl) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 Ro 64-1056 (Hydroxy O-desmethyl) Ro_48_5033->Ro_64_1056 CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9, CYP3A4 (Hydroxylation)

Figure 1: Metabolic pathway of bosentan.

Pharmacological Characterization

The initial pharmacological characterization of this compound focused on its interaction with the endothelin receptors, the same targets as its parent compound.

Endothelin Receptor Binding Affinity

In vitro studies have shown that this compound (Ro 48-5033) is a competitive antagonist at both ETA and ETB receptors, with approximately half the binding affinity of bosentan.[2] The binding affinity of bosentan was determined in the seminal study by Clozel et al. (1994), which established its potent, dual antagonist profile.[6] Based on these findings, the estimated binding affinities for this compound are presented in Table 1.

Table 1: Endothelin Receptor Binding Affinities of Bosentan and this compound

CompoundReceptorKi (nM)
BosentanETA4.7[6]
ETB95[6]
This compound (Ro 48-5033)ETA~9.4 (estimated)
ETB~190 (estimated)

Note: The Ki values for this compound are estimated based on the finding that it has half the binding affinity of bosentan.[2]

Plasma Protein Binding

While possessing a lower receptor binding affinity, this compound exhibits lower binding to plasma proteins compared to bosentan. This results in a free fraction that is three times higher than that of the parent drug, which contributes significantly to its overall in vivo activity.[6]

Table 2: Plasma Protein Binding of Bosentan and this compound

CompoundPlasma Protein BindingFree Fraction
Bosentan>98%[1]<2%
This compound (Ro 48-5033)Less than bosentan[6]~3 times higher than bosentan[6]

Experimental Protocols

The initial characterization of this compound's pharmacology relied on established in vitro assays, primarily radioligand binding assays.

Endothelin Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay used to determine the Ki values of bosentan and its metabolites for ETA and ETB receptors, based on the methodology described by Clozel et al. (1994).[6]

Objective: To determine the binding affinity (Ki) of test compounds (bosentan and this compound) for human ETA and ETB receptors.

Materials:

  • Radioligand: [125I]-ET-1

  • Receptor Source:

    • ETA: Human smooth muscle cells

    • ETB: Human placenta

  • Test Compounds: Bosentan, this compound (Ro 48-5033)

  • Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.

  • Instrumentation: Gamma counter

Procedure:

  • Membrane Preparation: Homogenize human smooth muscle cells and placenta tissue separately in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellets and resuspend in assay buffer. Determine the protein concentration of the membrane preparations.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [125I]-ET-1 (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of [125I]-ET-1 against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor Receptor Source (e.g., Human Smooth Muscle Cells) Incubation Incubation (Binding Equilibrium) Receptor->Incubation Radioligand Radioligand ([125I]-ET-1) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Gamma Counting (Quantification) Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Figure 2: Experimental workflow for the endothelin receptor binding assay.

Signaling Pathways

As a competitive antagonist of endothelin receptors, this compound blocks the downstream signaling cascades initiated by endothelin-1 (B181129) (ET-1). By binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells, it prevents the potent vasoconstriction and proliferative effects of ET-1.

ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR PLC Phospholipase C (PLC) ETAR->PLC ETBR->PLC Bosentan_Metabolite This compound (Ro 48-5033) Bosentan_Metabolite->ETAR Bosentan_Metabolite->ETBR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Figure 3: Endothelin receptor signaling pathway and the antagonistic action of this compound.

Conclusion

The discovery and initial characterization of this compound (Ro 48-5033) have been pivotal in understanding the complete pharmacological profile of bosentan. As the primary active metabolite, its contribution to the overall therapeutic effect is significant, stemming from its dual endothelin receptor antagonism and favorable plasma protein binding characteristics. The experimental methodologies outlined in this guide provide a foundational understanding of the processes involved in identifying and characterizing active drug metabolites. For researchers in drug development, the case of this compound underscores the importance of thorough metabolic profiling to fully elucidate the in vivo activity of a parent compound.

References

In-Depth Pharmacological Profile of o-Deshydroxyethyl Bosentan (Ro 48-5033)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of o-Deshydroxyethyl bosentan (B193191), the primary active metabolite of the dual endothelin receptor antagonist, bosentan. This document details the mechanism of action, receptor binding affinity, metabolic pathway, and pharmacokinetic properties of this significant metabolite. Experimental protocols for its quantification and visualization of key pathways are also included to support further research and development in this area.

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH). It exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors, thereby preventing vasoconstriction and cellular proliferation. Following administration, bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. One of its main metabolites, o-Deshydroxyethyl bosentan, also known by its research code Ro 48-5033, is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of bosentan's mechanism of action and for the development of future endothelin receptor antagonists.

Mechanism of Action

Like its parent compound, this compound acts as a competitive antagonist at both ETA and ETB endothelin receptors. By occupying these receptors, it prevents the binding of the potent vasoconstrictor and mitogen, endothelin-1. This antagonism leads to vasodilation and an inhibition of smooth muscle cell proliferation, contributing to the reduction in pulmonary vascular resistance observed with bosentan treatment.

Pharmacological Data

The pharmacological activity of this compound (Ro 48-5033) has been characterized through in vitro studies. While its in vitro activity is reported to be approximately two-fold less potent than bosentan, it still exhibits significant affinity for endothelin receptors.[1]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for endothelin receptors is summarized in the table below.

CompoundReceptorK i (nM)
This compound (Ro 48-5033)ET A6.5[2]
ET B340[2]
Bosentan (for comparison)ET A4.1–43[3]
ET B38–730[3]

Table 1: In vitro receptor binding affinities of this compound and bosentan.

Metabolism and Pharmacokinetics

Metabolic Pathway

This compound is formed from the hydroxylation of the t-butyl group of bosentan. This metabolic reaction is primarily catalyzed by the cytochrome P450 isoenzymes CYP2C9 and CYP3A4 in the liver.[4][5]

G cluster_enzymes CYP450 Enzymes Bosentan Bosentan o_Deshydroxyethyl_bosentan This compound (Ro 48-5033) Bosentan->o_Deshydroxyethyl_bosentan Hydroxylation (t-butyl group) CYP2C9 CYP2C9 CYP3A4 CYP3A4

Metabolic conversion of bosentan.
Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been studied in various clinical settings. It is understood that this active metabolite contributes between 10% and 25% of the total pharmacological effect of bosentan.[4]

ParameterValueSpeciesNotes
Contribution to total activity10-25%Human[4]
Plasma ConcentrationLower than bosentanHuman[1]
In vitro potency vs. bosentan~2-fold less potent-[1]

Table 2: Summary of pharmacokinetic and pharmacodynamic properties of this compound.

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This section outlines a typical experimental workflow for the sensitive and specific quantification of this compound (Ro 48-5033) in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LC Liquid Chromatography (e.g., C18 column) SPE->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Quantification (against calibration curve) MS->Quantification

LC-MS/MS experimental workflow.

Methodology:

  • Sample Collection and Storage: Collect whole blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -20°C or lower until analysis.[6]

  • Sample Preparation:

    • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile. Vortex mix and centrifuge to pellet the precipitated proteins.[7]

    • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using a solid-phase extraction cartridge to remove interfering substances and concentrate the analyte.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the extracted sample onto a reverse-phase liquid chromatography column (e.g., C18). Use an isocratic or gradient mobile phase to achieve chromatographic separation of this compound from other components.

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound in a biological matrix.

    • Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

    • The lower limit of quantification (LLOQ) for this method is typically in the low ng/mL range (e.g., 2.00 ng/mL).[6]

Signaling Pathway

This compound, as a dual antagonist of ETA and ETB receptors, modulates the signaling pathways activated by endothelin-1.

G cluster_receptors Endothelin Receptors cluster_effects Cellular Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Vaso Vasoconstriction ETA->Vaso Prolif Cell Proliferation ETA->Prolif ETB->Vaso ETB->Prolif o_Des o-Deshydroxyethyl bosentan o_Des->ETA o_Des->ETB

References

An In-depth Technical Guide on the Interaction of o-Deshydroxyethyl Bosentan and its Parent Compound with Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosentan (B193191) is a dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to both the ETA and ETB receptors. It is utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Upon administration, bosentan is metabolized by the hepatic cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into several metabolites.[2][3] Among these, o-deshydroxyethyl bosentan is a known metabolite. However, the most pharmacologically significant metabolite is Ro 48-5033 (hydroxy bosentan), which is known to contribute to the overall therapeutic effect of bosentan, accounting for up to 20% of its activity.[3][4]

This technical guide provides a comprehensive overview of the interaction of bosentan and its active metabolite with endothelin receptors, with a contextual mention of this compound. Due to the limited availability of specific pharmacological data for this compound in publicly accessible literature, this guide will focus on the well-characterized parent compound, bosentan, and its primary active metabolite, Ro 48-5033, to provide a robust framework for understanding the pharmacological profile of this class of molecules.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of bosentan and its active metabolite, Ro 48-5033, with endothelin receptors. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundReceptorAssay TypeValueUnitsReference
Bosentan ETARadioligand Binding (human pulmonary artery)12.5nM (Kd)[5]
ETBRadioligand Binding (human pulmonary artery)1.1µM (Kd)[5]
ETAFunctional Assay (rat aorta)0.2µM (IC50)[6]
ETBFunctional Assay (rat trachea)19µM (IC50)[6]
ETAFunctional Assay (human pulmonary artery)6.28pKB[7]
ETBFunctional Assay (rat trachea)5.76pKB[8]
Ro 48-5033 (Hydroxy bosentan) ETA / ETBGeneral Activity~2-fold less potent than bosentan-[4]
ETA / ETBGeneral ActivityContributes up to 20% of bosentan's effect-[3]
This compound ETA / ETBRadioligand Binding / Functional AssayData not readily available--

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize the interaction of compounds like this compound with endothelin receptors.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

  • Cell membranes prepared from cells recombinantly expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

  • 96-well microplates and glass fiber filters (e.g., GF/C).

  • Scintillation counter.

b. Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of diluted cell membranes (typically 5-20 µg of protein).

    • 50 µL of the test compound at various concentrations (e.g., 10-fold dilutions from 1 pM to 100 µM). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of unlabeled ET-1.

    • 50 µL of [125I]-ET-1 at a concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vitro Functional Assays for Determination of Antagonist Potency (IC50)

Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor upon agonist stimulation.

a. Calcium Mobilization Assay: ETA and ETB receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[10]

i. Materials:

  • Cells stably expressing the target endothelin receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[11]

  • Agonist: ET-1.

  • Test compound (e.g., this compound).

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

ii. Protocol:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Incubation: Wash the cells to remove excess dye and add the test compound at various concentrations. Incubate for a predetermined period.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Add a pre-determined concentration of ET-1 (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Determine the inhibitory effect of the test compound at each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

b. IP-One Accumulation Assay: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.

i. Materials:

  • Cells expressing the target endothelin receptor.

  • IP-One HTRF® assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer).

  • Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[12]

  • Agonist: ET-1.

  • Test compound.

  • HTRF-compatible plate reader.

ii. Protocol:

  • Cell Stimulation: In a suitable microplate, incubate the cells with the test compound at various concentrations in the stimulation buffer.

  • Add the ET-1 agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13]

  • Cell Lysis and Detection: Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody in lysis buffer to each well.

  • Incubation: Incubate at room temperature for at least 60 minutes to allow the immunoassay to reach equilibrium.[13]

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. The signal is inversely proportional to the amount of IP1 produced. Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration to determine the IC50.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ETR ET Receptor (ETA / ETB) Gq Gq Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ET1 Endothelin-1 (ET-1) ET1->ETR Binds & Activates Bosentan o-Deshydroxyethyl Bosentan Bosentan->ETR Competitively Inhibits Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Response PKC->Response

Caption: Endothelin Receptor Signaling Pathway.

G cluster_planning Phase 1: Assay Development cluster_execution Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Interpretation start Obtain Test Compound (this compound) assay_prep Prepare Reagents: - Receptor Membranes/Cells - Buffers - Ligands (Radiolabeled & Cold) start->assay_prep protocol_dev Optimize Assay Conditions: - Incubation Time - Temperature - Concentrations assay_prep->protocol_dev binding_assay Radioligand Binding Assay (Determine Ki) protocol_dev->binding_assay functional_assay Functional Assays (e.g., Ca²⁺, IP1) (Determine IC50) protocol_dev->functional_assay data_analysis Data Processing: - Calculate IC50, Ki - Dose-Response Curves binding_assay->data_analysis functional_assay->data_analysis interpretation Pharmacological Profile: - Potency - Selectivity (ETA vs ETB) data_analysis->interpretation conclusion Conclusion on Receptor Interaction interpretation->conclusion

Caption: Experimental Workflow for Antagonist Evaluation.

G cluster_receptor Endothelin Receptor Binding Site receptor Receptor et1 ET-1 (Agonist) et1->receptor Binds to activate antagonist o-Deshydroxyethyl Bosentan (Antagonist) antagonist->receptor Binds to block

Caption: Competitive Antagonism at the Receptor.

References

o-Deshydroxyethyl Bosentan: A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Deshydroxyethyl bosentan (B193191), also known as Ro 48-5033, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist. This technical guide provides an in-depth overview of the therapeutic potential of o-Deshydroxyethyl bosentan, focusing on its pharmacology, mechanism of action, and the experimental methodologies used for its characterization. While bosentan is an established therapy for pulmonary arterial hypertension (PAH), a significant portion of its clinical efficacy, estimated to be between 10% and 20%, is attributed to this active metabolite.[1][2][3][4][5] This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in drug development and cardiovascular pharmacology.

Introduction

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, which mediate the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1).[2][4] Elevated levels of ET-1 are implicated in the pathogenesis of PAH. Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C9, leading to the formation of three main metabolites.[2][4] Among these, this compound (Ro 48-5033) is the only one that retains significant pharmacological activity.[1][3][5]

Pharmacology and Mechanism of Action

This compound, like its parent compound, functions as a competitive antagonist at both ETA and ETB receptors. By blocking these receptors, it inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.

dot

cluster_ET1_Signaling Endothelin-1 Signaling Pathway ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor ETB_Receptor ETB Receptor ET-1->ETB_Receptor PLC Phospholipase C ETA_Receptor->PLC ETB_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction & Proliferation Ca_Increase->Vasoconstriction Bosentan_Metabolite This compound (Ro 48-5033) Bosentan_Metabolite->ETA_Receptor Bosentan_Metabolite->ETB_Receptor

Figure 1: Antagonistic action of this compound on the ET-1 signaling pathway.

Quantitative Pharmacological Data

While specific Ki or IC50 values for this compound are not widely published, its in vitro activity has been reported to be approximately two-fold less potent than the parent compound, bosentan.[1] It is also noteworthy that this compound has a lower plasma protein binding, with a free fraction three times higher than that of bosentan, which may enhance its biological activity in vivo.[1]

ParameterThis compound (Ro 48-5033)BosentanReference
In Vitro Potency Approx. 2-fold less potent than bosentan-[1]
Contribution to Activity 10-20% of total drug activity80-90% of total drug activity[1][5]
Plasma Protein Binding Lower than bosentan>98%[1]
Free Fraction 3 times higher than bosentan-[1]

Metabolism and Pharmacokinetics

This compound is formed through the hydroxylation of the t-butyl group of bosentan. This metabolic process is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[2][4] The resulting metabolite is then further metabolized and eliminated primarily through biliary excretion.

dot

cluster_Metabolism Bosentan Metabolism Workflow Bosentan Bosentan o-Deshydroxyethyl_Bosentan This compound (Ro 48-5033) Bosentan->o-Deshydroxyethyl_Bosentan Hydroxylation CYP3A4 CYP3A4 CYP3A4->o-Deshydroxyethyl_Bosentan CYP2C9 CYP2C9 CYP2C9->o-Deshydroxyethyl_Bosentan Further_Metabolism Further Metabolism & Biliary Excretion o-Deshydroxyethyl_Bosentan->Further_Metabolism

Figure 2: Metabolic pathway of bosentan to this compound.

Pharmacokinetic studies have shown that upon multiple dosing of bosentan, the Cmax and AUC of this compound decrease by approximately 40%, similar to the parent drug, due to enzyme induction.[1]

Experimental Protocols

Endothelin Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to ETA and ETB receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for ETA and ETB receptors.

Materials:

  • Membrane preparations from cells expressing human recombinant ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compound: this compound (Ro 48-5033).

  • Non-specific binding control: Unlabeled ET-1 (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% BSA.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, combine:

    • 50 µL of assay buffer

    • 50 µL of varying concentrations of this compound (or vehicle for total binding).

    • 50 µL of [125I]-ET-1 (final concentration ~0.1 nM).

    • 50 µL of membrane preparation (20-40 µg of protein).

    • For non-specific binding, add 50 µL of unlabeled ET-1.

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

cluster_Workflow Competitive Binding Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Membranes, Radioligand, Test Compound) Incubate Incubate at 25°C for 60 min Prepare_Mixture->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Figure 3: General workflow for a competitive endothelin receptor binding assay.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantitative analysis of this compound in biological matrices.

Objective: To determine the concentration of this compound in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Analytical column (e.g., C18 reverse-phase).

  • Plasma samples.

  • This compound standard.

  • Internal standard (IS) (e.g., a stable isotope-labeled analog).

  • Acetonitrile (B52724).

  • Formic acid.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject an aliquot of the prepared sample onto the C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Therapeutic Implications and Future Directions

The contribution of this compound to the overall therapeutic effect of bosentan highlights the importance of considering active metabolites in drug development and clinical pharmacology. While its potency is slightly lower than the parent drug, its higher free fraction in plasma suggests it plays a meaningful role in the clinical setting.

Future research should focus on:

  • Precise Quantification of Receptor Affinity: Determining the exact Ki values of this compound for ETA and ETB receptors to provide a more definitive pharmacological profile.

  • In Vivo Studies: Conducting preclinical and clinical studies with isolated this compound to delineate its specific therapeutic effects and safety profile, independent of bosentan.

  • Pharmacogenomics: Investigating the influence of genetic polymorphisms in CYP3A4 and CYP2C9 on the formation of this compound and the resulting clinical response to bosentan therapy.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic efficacy of bosentan. Its role as a dual endothelin receptor antagonist underscores the complexity of bosentan's mechanism of action. This technical guide provides a foundational understanding of its properties and the experimental approaches for its study, aiming to facilitate further research into its therapeutic potential and the broader field of endothelin receptor antagonism.

References

Methodological & Application

Application Notes and Protocols for o-Deshydroxyethyl Bosentan Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Deshydroxyethyl bosentan (B193191) is a metabolite of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of bosentan and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development and therapeutic drug monitoring. This document provides detailed information on analytical standards for o-deshydroxyethyl bosentan and a comprehensive protocol for its quantification in biological matrices.

Analytical Standards and Reference Materials

High-quality, well-characterized analytical standards are essential for the accurate quantification of this compound. Several commercial suppliers provide this metabolite as a reference material.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
LGC StandardsThis compound174227-14-6C₂₅H₂₅N₅O₅S507.56Accompanied by a Certificate of Analysis (CoA).[1]
SynThink ChemicalsThis compound174227-14-6C₂₅H₂₅N₅O₅S507.56Provided with a comprehensive CoA including ¹H-NMR, Mass, HPLC, IR, and TGA data.
Simson PharmaThis compound174227-14-6C₂₅H₂₅N₅O₅S507.56Certificate of Analysis is provided with the product.
TargetMolThis compound174227-14-6C₂₅H₂₅N₅O₅S507.56Stated to be a metabolite of bosentan.[2]

It is imperative for researchers to obtain a Certificate of Analysis for the specific lot of the analytical standard being used. This document provides critical data on the purity, identity, and concentration of the reference material, ensuring the reliability of analytical results.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the simultaneous quantification of bosentan and its metabolites in biological fluids.

Materials and Reagents
  • This compound analytical standard

  • Bosentan and other relevant metabolites (e.g., hydroxybosentan) analytical standards

  • Internal Standard (IS), e.g., deuterated bosentan or a structurally similar compound

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) detector.

  • Analytical column: A C18 reversed-phase column is typically suitable.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These solutions will be used to spike the plasma for the calibration curve.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards at various concentration levels and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction - SPE)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.

  • Precondition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the specific instrument.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Table 2: Representative Quantitative Data from Bioanalytical Methods for Bosentan and its Metabolites

ParameterBosentanHydroxybosentan (Active Metabolite)Reference
Linearity Range (ng/mL)0.4 - 16000.2 - 250[3]
Intra-batch Precision (%CV)≤ 4.0≤ 4.0[3]
Inter-batch Precision (%CV)≤ 4.0≤ 4.0[3]
Mean Relative Recovery (%)> 94> 94[3]

Visualizations

Metabolic Pathway of Bosentan

Bosentan is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[4] This process leads to the formation of several metabolites, including this compound.

Metabolic Pathway of Bosentan Bosentan Bosentan Metabolite1 Hydroxybosentan (Ro 48-5033) Bosentan->Metabolite1 Hydroxylation (CYP2C9, CYP3A4) Metabolite2 o-Deshydroxyethyl bosentan (Ro 47-8634) Bosentan->Metabolite2 O-Demethylation (CYP3A4) Metabolite3 Ro 64-1056 Metabolite1->Metabolite3 O-Demethylation Metabolite2->Metabolite3 Hydroxylation

Metabolic conversion of bosentan.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quant Quantification Cal_Curve->Quant

LC-MS/MS analytical workflow.
Bosentan Signaling Pathway

Bosentan exerts its therapeutic effect by acting as a competitive antagonist at both the endothelin-A (ETA) and endothelin-B (ETB) receptors. This dual antagonism prevents the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to its receptors.

Bosentan Signaling Pathway cluster_ligand Ligand cluster_antagonist Antagonist cluster_receptors Receptors cluster_effects Downstream Effects ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Bosentan Bosentan Bosentan->ETAR Inhibition Bosentan->ETBR Inhibition Vaso Vasoconstriction ETAR->Vaso Prolif Cell Proliferation ETAR->Prolif ETBR->Vaso ETBR->Prolif

Bosentan's mechanism of action.

References

Application Notes and Protocols for the Quantification of o-Deshydroxyethyl Bosentan using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the sensitive and selective quantification of o-Deshydroxyethyl bosentan (B193191), a metabolite of bosentan, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and drug metabolism studies of bosentan.

Introduction

Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[1][2] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of several metabolites.[1][2][3][4] One of these is the pharmacologically active metabolite, hydroxybosentan (Ro 48-5033), which may contribute to the overall therapeutic effect.[1][3][4] The compound o-Deshydroxyethyl bosentan is understood to be this active hydroxylated metabolite. Accurate quantification of this metabolite is essential for a comprehensive understanding of bosentan's disposition and its potential contribution to both efficacy and toxicity.

The LC-MS/MS method described herein offers high sensitivity and selectivity, allowing for the precise measurement of this compound in complex biological samples such as plasma.

Metabolic Pathway of Bosentan

Bosentan undergoes hepatic metabolism to form three primary metabolites. The pathway leading to the formation of the active metabolite, hydroxybosentan (this compound), is of particular interest in clinical and preclinical studies.

Bosentan_Metabolism Bosentan Bosentan Enzymes CYP2C9, CYP3A4 Bosentan->Enzymes Metabolite1 Hydroxybosentan (this compound) Ro 48-5033 Metabolite2 Ro 47-8634 Metabolite3 Ro 64-1056 Enzymes->Metabolite1 Enzymes->Metabolite2 Enzymes->Metabolite3

Metabolic conversion of Bosentan to its major metabolites.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a robust method for extracting this compound and its parent drug from plasma, providing a clean extract for analysis.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition:

    • Add an appropriate volume of the internal standard (IS) working solution (e.g., deuterated this compound) to each plasma sample.

  • Extraction:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

LC-MS/MS System and Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution may be used. A typical starting condition is 88:12 (A:B)[6]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Autosampler Temp 5°C[6]

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound (m/z)
Product Ion (Q3) To be determined for this compound (m/z)
Collision Energy To be optimized
Ion Source Temp. To be optimized

Note: Specific MRM transitions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Electrospray Ionization Chrom->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of bosentan and its metabolites, including hydroxybosentan. These values are based on published literature and serve as a guideline for method performance.[5][7]

Table 1: Calibration Curve and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Hydroxybosentan0.2 - 2500.2> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (%)
HydroxybosentanLQC (Low)≤ 4.0≤ 4.094 - 106
MQC (Medium)≤ 4.0≤ 4.094 - 106
HQC (High)≤ 4.0≤ 4.094 - 106

Table 3: Recovery

AnalyteMean Relative Recovery (%)
Hydroxybosentan> 94%

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and analysis, along with the summarized performance data, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines will enable the generation of high-quality data crucial for the evaluation of bosentan's clinical and preclinical properties.

References

High-Performance Liquid Chromatography (HPLC) Analysis of o-Deshydroxyethyl Bosentan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Deshydroxyethyl bosentan (B193191), also known as Ro 47-8634, is a primary human metabolite of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The formation of this metabolite occurs through the O-demethylation of the phenolic methyl ether of bosentan. Monitoring the levels of o-Deshydroxyethyl bosentan is crucial during drug development and in clinical settings to understand the metabolic profile and overall disposition of bosentan. This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), based on established methodologies.

Analytical Method: HPLC-MS/MS

A robust and sensitive method for the simultaneous determination of bosentan and its major metabolites, including this compound, utilizes reversed-phase HPLC coupled with a tandem mass spectrometer. This approach offers high selectivity and sensitivity, making it suitable for the analysis of complex biological samples.

Chromatographic Conditions

A validated method for the analysis of this compound employs a narrow-bore liquid chromatography system. The following table summarizes the key chromatographic parameters.

ParameterSpecification
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
Flow Rate Optimized for the specific column dimensions and particle size.
Injection Volume Typically in the range of 10-50 µL.
Column Temperature Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
Detector Tandem Mass Spectrometer (MS/MS) with an ion spray interface.
Mass Spectrometry Detection

The mass spectrometer is operated in the positive or negative ion mode, depending on the ionization characteristics of the analyte. For high selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is employed. The specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent. These solutions are used to spike blank biological matrix to create calibration standards and quality control samples.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte) in a similar manner.

Sample Preparation (Plasma)

A robust sample preparation procedure is essential to remove proteins and other interfering substances from the biological matrix. A common approach involves protein precipitation followed by liquid-liquid extraction.

  • Protein Precipitation: To a known volume of plasma sample (e.g., 250 µL), add a precipitating agent such as acetonitrile (B52724) or methanol. Vortex the mixture to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane). Vortex the mixture vigorously.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase. The sample is now ready for injection into the HPLC system.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated HPLC-MS/MS method for the analysis of this compound[1].

Table 1: Calibration Curve and Sensitivity

AnalyteLinear Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound1 - 20001

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
This compoundLow QC< 10< 1095 - 105
Mid QC< 10< 1095 - 105
High QC< 10< 1095 - 105

Table 3: Recovery

AnalyteMean Recovery (%)
This compound> 85

Visualizations

Bosentan Metabolic Pathway

Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4. This process leads to the formation of three major metabolites: Ro 48-5033, Ro 47-8634 (this compound), and Ro 64-1056.

G Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxylated) Bosentan->Ro_48_5033 CYP3A4, CYP2C9 (Hydroxylation) o_Deshydroxyethyl_bosentan This compound (Ro 47-8634) Bosentan->o_Deshydroxyethyl_bosentan CYP2C9 (O-Demethylation) Ro_64_1056 Ro 64-1056 (Hydroxylated & O-demethylated) Ro_48_5033->Ro_64_1056 O-Demethylation o_Deshydroxyethyl_bosentan->Ro_64_1056 Hydroxylation

Caption: Metabolic pathway of bosentan.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in a biological sample.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction Protein_Precipitation->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MSMS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Extraction of o-Deshydroxyethyl Bosentan from Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of o-deshydroxyethyl bosentan (B193191), a metabolite of the dual endothelin receptor antagonist bosentan, from plasma and tissue samples. The following methods are based on established bioanalytical techniques and are intended to guide researchers in developing robust and reliable extraction procedures for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, into three main metabolites: Ro 48-5033 (hydroxy bosentan), Ro 47-8634, and o-deshydroxyethyl bosentan. Accurate quantification of these metabolites in biological matrices is crucial for understanding the complete pharmacokinetic profile and potential drug-drug interactions of bosentan. The methods detailed below describe validated extraction techniques for bosentan and its metabolites, which are applicable to this compound, from plasma and tissue samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Extraction from Plasma Samples

Two primary methods are widely used for the extraction of bosentan and its metabolites from plasma: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for cleaning up and concentrating analytes from complex matrices like plasma.

Experimental Protocol: SPE for Plasma

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 100 µL of human plasma in a polypropylene (B1209903) tube, add an appropriate volume of an internal standard (e.g., a deuterated analog of bosentan or its metabolite).

    • Vortex the mixture for 10-15 seconds.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., C18).

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute the analyte of interest with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable mobile phase (e.g., 100-200 µL of 50:50 acetonitrile (B52724):water) for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for separating analytes based on their differential solubility in two immiscible liquid phases.

Experimental Protocol: LLE for Plasma

  • Sample Preparation:

    • To 0.5 mL of plasma in a centrifuge tube, add an appropriate amount of internal standard.

    • Vortex briefly to mix.

  • Extraction:

    • Add 3 mL of a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).[1]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Separation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in a known volume of mobile phase for subsequent analysis.

Quantitative Data for Plasma Extraction

The following tables summarize typical performance data for the extraction of bosentan and its primary active metabolite, hydroxybosentan, from human plasma using SPE followed by LC-MS/MS analysis.[2][3] This data can be considered indicative of the expected performance for this compound.

Table 1: Method Validation Parameters for Bosentan and Hydroxybosentan in Plasma

ParameterBosentanHydroxybosentan
Linearity Range0.4 - 1600 ng/mL0.2 - 250 ng/mL
Lower Limit of Quantification (LLOQ)0.4 ng/mL0.2 ng/mL
Mean Relative Recovery>94%>94%
Intra-batch Precision (%CV)≤4.0%≤4.0%
Inter-batch Precision (%CV)≤4.0%≤4.0%

Part 2: Extraction from Tissue Samples

The extraction of analytes from solid tissues such as the liver requires an initial homogenization step to disrupt the cellular structure and release the compounds of interest. Following homogenization, either SPE or LLE can be employed.

Experimental Protocol: Tissue Homogenization and Extraction

  • Tissue Preparation and Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg of liver).

    • Place the tissue in a 2 mL tube containing ceramic beads.

    • Add a suitable volume of homogenization buffer (e.g., 1.8 mL of a 50:50 methanol:water mixture) and the internal standard.[4]

    • Homogenize the tissue using a mechanical homogenizer (e.g., a bead beater) until a uniform homogenate is obtained.

    • Centrifuge the homogenate at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the tissue debris.[4]

    • Collect the supernatant for further extraction.

  • Extraction of Tissue Homogenate (LLE approach):

    • An analytical method for bosentan and its metabolites in liver samples involves protein precipitation followed by liquid-liquid extraction.[5]

    • Protein Precipitation: To the tissue homogenate supernatant, add a protein precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to supernatant). Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction: Transfer the supernatant from the protein precipitation step to a new tube. Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.

    • Collect the organic layer containing the analyte.

  • Final Steps (Evaporation and Reconstitution):

    • Evaporate the final organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data for Tissue Extraction

Table 2: Expected Performance for Bosentan and Metabolites in Tissue

ParameterExpected Value
Lower Limit of Quantification (LLOQ)1 - 2 ng/mL
Mean Recovery>85% (Target)
Precision (%CV)<15% (Target)

Visualizations

Signaling Pathway

Bosentan Bosentan CYP2C9 CYP2C9 Bosentan->CYP2C9 Hepatic Metabolism CYP3A4 CYP3A4 Bosentan->CYP3A4 Hepatic Metabolism Metabolites Metabolites CYP2C9->Metabolites CYP3A4->Metabolites Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Metabolites->Hydroxy_Bosentan o_Deshydroxyethyl_Bosentan This compound Metabolites->o_Deshydroxyethyl_Bosentan Ro_47_8634 Ro 47-8634 Metabolites->Ro_47_8634

Caption: Metabolic pathway of Bosentan.

Experimental Workflows

cluster_plasma Plasma Sample Extraction Workflow Plasma Plasma Sample Pre_treat Add Internal Standard & Vortex Plasma->Pre_treat SPE Solid-Phase Extraction (SPE) Pre_treat->SPE LLE Liquid-Liquid Extraction (LLE) Pre_treat->LLE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LLE->Evap_Recon Analysis LC-MS/MS Analysis Evap_Recon->Analysis

Caption: Plasma extraction workflow.

cluster_tissue Tissue Sample Extraction Workflow Tissue Tissue Sample Homogenize Homogenization (with Internal Standard) Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Extraction Protein Precipitation & Liquid-Liquid Extraction Supernatant->Extraction Evap_Recon_Tissue Evaporate & Reconstitute Extraction->Evap_Recon_Tissue Analysis_Tissue LC-MS/MS Analysis Evap_Recon_Tissue->Analysis_Tissue

Caption: Tissue extraction workflow.

References

Application Notes and Protocols for the Laboratory Synthesis of o-Deshydroxyethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the laboratory synthesis of o-Deshydroxyethyl bosentan (B193191), a primary metabolite of the endothelin receptor antagonist, bosentan. Due to the absence of a publicly available, step-by-step synthesis protocol, this document outlines a plausible multi-step synthetic route based on known synthetic methodologies for bosentan and related compounds. The protocol is intended for experienced synthetic organic chemists in a research and development setting. All quantitative data presented are illustrative and should be optimized for specific laboratory conditions.

Introduction

o-Deshydroxyethyl bosentan, also known as Ro 48-5033, is a pharmacologically active metabolite of bosentan.[1][2] It is formed in vivo through the hydroxylation of the tertiary butyl group of the parent drug, a reaction primarily mediated by cytochrome P450 enzymes, including CYP2C9 and CYP3A4.[1][2] As a significant metabolite, the availability of pure this compound is crucial for various research applications, including pharmacological studies, as a reference standard in analytical method development, and for impurity profiling of bosentan.

This protocol details a potential synthetic pathway to obtain this compound, starting from commercially available materials. The proposed synthesis involves the construction of the core bipyrimidine structure followed by the introduction of the modified benzenesulfonamide (B165840) side chain.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process analogous to established bosentan syntheses. A key strategic decision is the introduction of the hydroxyl group on the tert-butyl moiety. A convergent approach is proposed, where two key intermediates are synthesized separately and then coupled in the final steps.

Diagram of the Proposed Synthetic Pathway:

This compound Synthesis A 2-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)acetic acid C Intermediate 1: 4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide A->C 1. Chlorosulfonation 2. Ammonolysis B Benzenesulfonyl chloride E This compound C->E D 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine D->E Nucleophilic Aromatic Substitution Experimental Workflow cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_analysis Analysis start_intermediate Starting Materials for Intermediate 1 chlorosulfonation Chlorosulfonation start_intermediate->chlorosulfonation ammonolysis Ammonolysis chlorosulfonation->ammonolysis purify_intermediate Purification (Column Chromatography) ammonolysis->purify_intermediate intermediate1 Intermediate 1 purify_intermediate->intermediate1 coupling Coupling Reaction intermediate1->coupling intermediate2 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine intermediate2->coupling workup Aqueous Workup and Extraction coupling->workup purify_final Purification (Column Chromatography) workup->purify_final final_product This compound purify_final->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

References

Application Notes and Protocols for In Vitro Studies of o-Deshydroxyethyl Bosentan and Other Bosentan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

These notes provide a summary of in vitro models and key metabolic data for studying the metabolism of bosentan (B193191), with a focus on its metabolites, including o-Deshydroxyethyl bosentan. Bosentan is an endothelin receptor antagonist primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C9.[1][2][3] In vitro studies are crucial for understanding its metabolic pathways, predicting drug-drug interactions, and assessing potential hepatotoxicity.

Key Metabolites of Bosentan:

Bosentan is metabolized into three primary metabolites:

  • Ro 48-5033 (Hydroxy bosentan): Formed by hydroxylation of the t-butyl group. This is a pharmacologically active metabolite.[3]

  • Ro 47-8634 (Desmethyl bosentan): Formed by O-demethylation.[3]

  • Ro 64-1056 (Hydroxy desmethyl bosentan): A secondary metabolite formed from the further metabolism of both Ro 48-5033 and Ro 47-8634.[4]

This compound:

This compound is a metabolite of bosentan with the chemical formula C₂₅H₂₅N₅O₅S.[5][6] While less commonly studied than the three primary metabolites, its formation can be investigated using the in vitro models described herein.

In Vitro Models for Bosentan Metabolism Studies:

Several in vitro systems are suitable for investigating the metabolism of bosentan:

  • Human Liver Microsomes (HLMs): A subcellular fraction containing a high concentration of CYP enzymes, making them ideal for studying Phase I metabolism.[7]

  • Hepatocytes: Primary human hepatocytes, either freshly isolated or cryopreserved, represent the gold standard for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes and cofactors. Sandwich-cultured human hepatocytes (SCHH) are particularly useful for studying the hepatic disposition and biliary excretion of metabolites.

  • Recombinant CYP Enzymes: Individual human CYP enzymes (e.g., CYP3A4, CYP2C9) expressed in a heterologous system are used to identify the specific enzymes responsible for the formation of each metabolite.

Quantitative Data on Bosentan Metabolism:

ParameterValueIn Vitro SystemReference
Metabolic Clearance
Bosentan to Ro 48-50330.84 (PSmet,u,app, µL/min/10⁶ cells)Sandwich-cultured human hepatocytesMatsunaga et al., 2016
Bosentan to Ro 47-86340.21 (PSmet,u,app, µL/min/10⁶ cells)Sandwich-cultured human hepatocytesMatsunaga et al., 2016
Ro 48-5033 to Ro 64-10560.08 (PSmet,u,app, µL/min/10⁶ cells)Sandwich-cultured human hepatocytesMatsunaga et al., 2016
Ro 47-8634 to Ro 64-10560.30 (PSmet,u,app, µL/min/10⁶ cells)Sandwich-cultured human hepatocytesMatsunaga et al., 2016
Ro 47-8634 to M40.10 (PSmet,u,app, µL/min/10⁶ cells)Sandwich-cultured human hepatocytesMatsunaga et al., 2016

PSmet,u,app represents the apparent unbound metabolic clearance.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices for in vitro drug metabolism studies.

Protocol 1: Determination of Bosentan Metabolism in Human Liver Microsomes (HLMs)

Objective: To determine the rate of formation of bosentan metabolites (Ro 48-5033, Ro 47-8634, Ro 64-1056, and this compound) in HLMs.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Bosentan

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of bosentan)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of bosentan in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, prepare the incubation mixture containing potassium phosphate buffer, HLM protein (e.g., 0.5 mg/mL), and bosentan at various concentrations (e.g., 0.1 to 50 µM).

    • Prepare control incubations without NADPH to assess non-CYP mediated metabolism.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation:

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 3000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the concentrations of bosentan and its metabolites.

Protocol 2: Metabolism of Bosentan in Sandwich-Cultured Human Hepatocytes (SCHH)

Objective: To investigate the formation and disposition of bosentan metabolites in a more physiologically relevant in vitro system that includes both Phase I and Phase II metabolism as well as transporter activity.

Materials:

  • Cryopreserved human hepatocytes

  • Collagen-coated plates

  • Hepatocyte culture medium

  • Matrigel or another extracellular matrix overlay

  • Bosentan

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating and Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated plates at a suitable density.

    • Allow the cells to attach for several hours, then overlay with Matrigel diluted in culture medium to form a sandwich culture.

    • Maintain the cultures for at least 24-48 hours before initiating the experiment.

  • Incubation with Bosentan:

    • Remove the culture medium and wash the cells with warm HBSS.

    • Add fresh, warm culture medium containing bosentan at the desired concentration (e.g., 10 µM).

    • Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Collection:

    • At each time point, collect the culture medium (representing the extracellular fraction).

    • Wash the cells with ice-cold HBSS.

    • Lyse the cells (e.g., with a lysis buffer or by freeze-thaw cycles) to collect the intracellular fraction.

  • Sample Processing:

    • Add an internal standard to both the extracellular and intracellular samples.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein debris.

  • Analysis:

    • Analyze the supernatant from both extracellular and intracellular fractions by a validated LC-MS/MS method to determine the concentrations of bosentan and its metabolites.

Protocol 3: Reaction Phenotyping using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms (CYP3A4 and CYP2C9) responsible for the formation of bosentan metabolites.

Materials:

  • Recombinant human CYP3A4 and CYP2C9 enzymes (and corresponding control microsomes without the specific CYP)

  • Cytochrome P450 reductase

  • Liposomes

  • Bosentan

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare separate incubation mixtures for each recombinant CYP enzyme and the control.

    • Each mixture should contain the phosphate buffer, the specific recombinant CYP enzyme (or control), cytochrome P450 reductase, liposomes, and bosentan.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding NADPH.

  • Incubation:

    • Incubate at 37°C for a fixed time period determined from linearity experiments.

  • Termination and Sample Processing:

    • Terminate the reaction and process the samples as described in Protocol 1.

  • Analysis:

    • Analyze the samples by LC-MS/MS to measure the formation of each metabolite. Compare the rate of metabolite formation in the presence of the active CYP enzyme to the control to determine the contribution of each isoform.

Visualizations

Bosentan_Metabolism_Pathway Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxy bosentan) Bosentan->Ro_48_5033 CYP3A4, CYP2C9 (Hydroxylation) Ro_47_8634 Ro 47-8634 (Desmethyl bosentan) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) o_Deshydroxyethyl o-Deshydroxyethyl bosentan Bosentan->o_Deshydroxyethyl Metabolism Ro_64_1056 Ro 64-1056 (Hydroxy desmethyl bosentan) Ro_48_5033->Ro_64_1056 CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9 (Hydroxylation) M4 M4 Ro_47_8634->M4 Metabolism

Caption: Metabolic pathway of bosentan.

Experimental_Workflow_HLM cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM Incubation Mix Preincubation Pre-incubate at 37°C Prep_HLM->Preincubation Prep_Bosentan Prepare Bosentan Stock Prep_Bosentan->Preincubation Prep_NADPH Prepare NADPH Regen System Initiate Initiate with NADPH Prep_NADPH->Initiate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with ACN+IS Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for HLM metabolism assay.

References

Application Notes and Protocols: o-Deshydroxyethyl Bosentan in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan (B193191), a dual endothelin receptor antagonist, is a widely used therapeutic agent for pulmonary arterial hypertension. Its metabolism is complex, primarily mediated by the cytochrome P450 (CYP) enzymes CYP2C9 and CYP3A4, leading to the formation of three main metabolites.[1][2][3] Understanding the potential of these metabolites to act as perpetrators in drug-drug interactions (DDIs) is crucial for predicting the safety and efficacy of co-administered drugs.

This document provides detailed application notes and protocols for studying the DDI potential of o-deshydroxyethyl bosentan, also known as desmethyl bosentan (Ro 47-8634), and its fellow metabolites, hydroxy bosentan (Ro 48-5033) and hydroxy desmethyl bosentan (Ro 64-1056).

Bosentan Metabolism and Metabolites

Bosentan undergoes extensive hepatic metabolism, resulting in three primary metabolites:

  • Ro 48-5033 (Hydroxy bosentan): Formed by hydroxylation of the tert-butyl group, this is the only pharmacologically active metabolite, contributing up to 20% of the parent drug's effect.[2][4][5]

  • Ro 47-8634 (this compound or Desmethyl bosentan): Formed via O-demethylation of the phenolic methyl ether of bosentan.[5][6]

  • Ro 64-1056 (Hydroxy desmethyl bosentan): A secondary metabolite resulting from the hydroxylation of Ro 47-8634 or the O-demethylation of Ro 48-5033.[6][7]

Data Presentation: Quantitative DDI Potential of Bosentan Metabolites

The following tables summarize the known in vitro DDI potential of bosentan and its metabolites.

Table 1: Induction of Drug Metabolizing Enzymes and Transporters

CompoundTargetCell LineEndpointResultReference
BosentanCYP3A4 (via PXR)CV-1EC5019.9 µM[8][9]
Desmethyl bosentan (Ro 47-8634)CYP3A4LS180mRNA Induction~6-fold at 50 µM[1]
Desmethyl bosentan (Ro 47-8634)P-glycoprotein (ABCB1)LS180mRNA Induction~4.5-fold at 50 µM[1]
Desmethyl bosentan (Ro 47-8634)BCRP (ABCG2)LS180mRNA Induction~2-fold at 50 µM[1]
Desmethyl bosentan (Ro 47-8634)Pregnane (B1235032) X Receptor (PXR)CV-1ActivationActivated at 25 µM[8][10]
Hydroxy bosentan (Ro 48-5033)PXRCV-1ActivationNo activation at 25 µM[8]
Hydroxy desmethyl bosentan (Ro 64-1056)PXRCV-1ActivationNo activation at 25 µM[8]
Hydroxy bosentan (Ro 48-5033)Various genesLS180mRNA InductionNo induction[1]
Hydroxy desmethyl bosentan (Ro 64-1056)Various genesLS180mRNA InductionNo induction[1]

Table 2: Inhibition of Drug Transporters

CompoundTransporterAssay SystemIC50Reference
BosentanOATP1B1Transfected Cells-[11]
BosentanOATP1B3Transfected Cells-[11]
BosentanBSEPVesicular Assay42 µM[11]
BosentanNTCPTransfected Cells36 µM[11]
Desmethyl bosentan (Ro 47-8634)OATP1B1HEK-OATP1B1 cells3.8 µM[1]
Desmethyl bosentan (Ro 47-8634)OATP1B3HEK-OATP1B3 cells7.4 µM[1]
Desmethyl bosentan (Ro 47-8634)P-glycoprotein (P-gp)L-MDR1 cellsNo inhibition[1]
Hydroxy bosentan (Ro 48-5033)OATP1B1HEK-OATP1B1 cellsWeak inhibition[1]
Hydroxy bosentan (Ro 48-5033)OATP1B3HEK-OATP1B3 cellsWeak inhibition[1]
Hydroxy bosentan (Ro 48-5033)P-glycoprotein (P-gp)L-MDR1 cellsNo inhibition[1]
Hydroxy desmethyl bosentan (Ro 64-1056)OATP1B1HEK-OATP1B1 cellsWeak inhibition[1]
Hydroxy desmethyl bosentan (Ro 64-1056)OATP1B3HEK-OATP1B3 cellsWeak inhibition[1]
Hydroxy desmethyl bosentan (Ro 64-1056)P-glycoprotein (P-gp)L-MDR1 cellsNo inhibition[1]

Experimental Protocols

Protocol 1: Assessment of CYP3A4 Induction using LS180 Cells

This protocol is designed to assess the potential of bosentan metabolites to induce the expression of CYP3A4 mRNA in the human colon adenocarcinoma cell line LS180.

Materials:

  • LS180 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Test compounds (desmethyl bosentan, hydroxy bosentan, hydroxy desmethyl bosentan) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Rifampicin, 20 µM)[12]

  • Vehicle control (e.g., DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Seed LS180 cells in a suitable format (e.g., 24-well plates) at a density that allows for confluence after 24-48 hours.

  • Compound Treatment: After allowing the cells to attach, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 1, 10, 50 µM), the positive control, or the vehicle control. Incubate for 48 hours.[12]

  • RNA Extraction: Following incubation, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA, normalized to the expression of the housekeeping gene.

  • Data Analysis: Calculate the fold induction of CYP3A4 mRNA for each treatment group relative to the vehicle control. An EC50 value can be determined if a dose-response curve is generated.[13]

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This assay evaluates the potential of bosentan metabolites to inhibit the efflux transporter P-gp using the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., L-MDR1 or K562/MDR) and the corresponding parental cell line.

  • Assay buffer (e.g., HBSS)

  • Calcein-AM

  • Test compounds (desmethyl bosentan, hydroxy bosentan, hydroxy desmethyl bosentan)

  • Positive control (e.g., Verapamil, 50 µM)[14]

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations or the positive control for 30 minutes at 37°C.[15]

  • Substrate Addition: Add Calcein-AM (final concentration, e.g., 0.25 µM) to all wells and incubate for a further 30 minutes at 37°C.[14][15]

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[15]

  • Data Analysis: An increase in intracellular fluorescence in the P-gp overexpressing cells in the presence of a test compound, compared to the vehicle control, indicates P-gp inhibition. Calculate the IC50 value from the concentration-response curve.

Protocol 3: OATP1B1 and OATP1B3 Inhibition Assay using 8-fluorescein-cAMP

This protocol assesses the inhibitory potential of bosentan metabolites on the hepatic uptake transporters OATP1B1 and OATP1B3.

Materials:

  • HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected control cells.

  • Assay buffer (e.g., HBSS)

  • 8-fluorescein-cAMP (8-FcA)

  • Test compounds (desmethyl bosentan, hydroxy bosentan, hydroxy desmethyl bosentan)

  • Positive control (e.g., Cyclosporin A)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the transfected and mock cells into a 96-well plate.

  • Compound and Substrate Incubation: Add a solution containing a fixed concentration of 8-FcA (e.g., at its Km value of ~2-3 µM) and varying concentrations of the test compounds or the positive control to the cells.[16]

  • Uptake: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake.[16]

  • Wash: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of 8-FcA.

  • Data Analysis: Subtract the fluorescence in mock-transfected cells from that in the transporter-expressing cells to determine OATP-mediated uptake. A decrease in uptake in the presence of a test compound indicates inhibition. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualizations

Bosentan_Metabolism Bosentan Bosentan Ro_48_5033 Hydroxy bosentan (Ro 48-5033) Bosentan->Ro_48_5033 CYP2C9, CYP3A4 (Hydroxylation) Ro_47_8634 This compound (Desmethyl bosentan) (Ro 47-8634) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 Hydroxy desmethyl bosentan (Ro 64-1056) Ro_48_5033->Ro_64_1056 CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9 (Hydroxylation)

Caption: Metabolic pathway of bosentan.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bosentan Bosentan / Desmethyl Bosentan PXR_complex PXR-HSP90-CCRP Complex Bosentan->PXR_complex binds PXR PXR PXR_complex->PXR dissociates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA binds Transcription Gene Transcription (CYP3A4, ABCB1, etc.) DNA->Transcription

Caption: PXR activation by bosentan and its metabolite.

DDI_Workflow start Start DDI Assessment metabolite_id Identify Bosentan Metabolites (Ro 48-5033, Ro 47-8634, Ro 64-1056) start->metabolite_id in_vitro_assays Perform In Vitro Assays metabolite_id->in_vitro_assays cyp_induction CYP Induction (e.g., CYP3A4 in LS180) in_vitro_assays->cyp_induction transporter_inhibition Transporter Inhibition (e.g., OATP1B1/1B3, P-gp) in_vitro_assays->transporter_inhibition data_analysis Data Analysis (IC50 / EC50 determination) cyp_induction->data_analysis transporter_inhibition->data_analysis risk_assessment Clinical DDI Risk Assessment data_analysis->risk_assessment end End Assessment risk_assessment->end

Caption: Experimental workflow for DDI assessment.

References

Application Notes and Protocols for Cell-Based Assays in the Activity Screening of o-Deshydroxyethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. Its effects are mediated through two G protein-coupled receptors, the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[1] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH). Bosentan (B193191) is a dual ETA/ETB receptor antagonist used in the treatment of PAH.[2]

o-Deshydroxyethyl bosentan, also known as Ro 48-5033, is an active metabolite of bosentan.[2][3][4] This metabolite is formed in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[2] While bosentan is the primary active compound, this compound contributes to the overall pharmacological effect, accounting for approximately 10-20% of the parent drug's activity.[3][4][5][6] In vitro studies have shown that this compound is approximately half as potent as bosentan.[3][7]

This document provides detailed protocols for cell-based assays to screen and characterize the activity of this compound as an endothelin receptor antagonist. These assays are essential for understanding its pharmacological profile and its contribution to the therapeutic effects of bosentan. The protocols focus on two key downstream signaling events following endothelin receptor activation: intracellular calcium mobilization (primarily for ETA receptors) and modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels (relevant for ETB receptors).

Endothelin Signaling Pathway

The binding of endothelin-1 to its receptors initiates a cascade of intracellular events. The ETA receptor, predominantly found on vascular smooth muscle cells, primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in vasoconstriction.

The ETB receptor is more complex, with its signaling being cell-type dependent. On endothelial cells, ETB receptor activation can lead to the production of vasodilators like nitric oxide and prostacyclin. In smooth muscle cells, it can also contribute to vasoconstriction. ETB receptors can couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels, or to Gq/11 proteins, leading to an increase in intracellular calcium.

Endothelin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA binds ETB ETB Receptor ET1->ETB binds Gq11 Gq/11 ETA->Gq11 activates Gi Gi ETB->Gi activates Vasodilation Vasodilation ET-1 Clearance ETB->Vasodilation can lead to PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER releases Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Vasoconstriction Vasoconstriction Cell Proliferation Ca_cyto->Vasoconstriction leads to AC Adenylyl Cyclase Gi->AC inhibits cAMP [cAMP]i ↓ AC->cAMP produces

Endothelin Signaling Pathway Diagram

Data Presentation

The following tables summarize the known in vitro activity of bosentan and the estimated activity of its metabolite, this compound.

Table 1: Endothelin Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)Reference
BosentanETARadioligand Binding4.1 - 43[1]
ETBRadioligand Binding38 - 730[1]
BosentanETARadioligand Binding4.7[8]
ETBRadioligand Binding95[8]
This compound (Ro 48-5033)ETARadioligand Binding~9.4 (estimated)[3][7]
ETBRadioligand Binding~190 (estimated)[3][7]

Estimated values for this compound are based on reports of it being approximately half as potent as bosentan.

Table 2: Functional Antagonist Activity

CompoundReceptorAssay TypeIC50 (µM)Reference
BosentanETA/ETBP388/dx cells15.1 ± 1.6
This compound (Ro 48-5033)ETA/ETBNot Specified~30.2 (estimated)[3][7]

Estimated value for this compound is based on reports of it being approximately two-fold less potent than bosentan.

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the antagonist activity of this compound at endothelin receptors.

Experimental Workflow

Experimental Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing ETA or ETB) Ca_Assay Intracellular Calcium Flux Assay (ETA) Cell_Culture->Ca_Assay cAMP_Assay cAMP Accumulation Assay (ETB) Cell_Culture->cAMP_Assay Compound_Prep Compound Preparation (this compound, Bosentan, Controls) Compound_Prep->Ca_Assay Compound_Prep->cAMP_Assay Data_Acquisition Data Acquisition (Fluorometer/Luminometer) Ca_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc Data_Table Data Tabulation and Comparison IC50_Calc->Data_Table

Cell-Based Assay Workflow
Intracellular Calcium Flux Assay (for ETA Receptor Antagonism)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an ETA receptor agonist (e.g., ET-1).

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human ETA receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Pluronic F-127.

  • Endothelin-1 (ET-1) as the agonist.

  • This compound and bosentan as test compounds.

  • Known ETA antagonist (e.g., BQ-123) as a positive control.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Seeding:

    • Seed HEK293-ETA cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound, bosentan, or the positive control to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a pre-determined EC80 concentration of ET-1 into each well.

    • Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • The antagonist effect is measured as the inhibition of the ET-1-induced fluorescence increase.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (ET-1 alone).

    • Generate a dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).

cAMP Accumulation Assay (for ETB Receptor Antagonism)

This assay measures the ability of a compound to block the ET-1-induced inhibition of adenylyl cyclase, which leads to an increase in intracellular cAMP levels.

Materials:

  • Chinese Hamster Ovary (CHO) cells or HEK293 cells stably expressing the human ETB receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Endothelin-1 (ET-1).

  • This compound and bosentan.

  • Known ETB antagonist (e.g., BQ-788) as a positive control.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • White, opaque 96-well or 384-well microplates.

  • Plate reader compatible with the chosen detection kit.

Protocol:

  • Cell Seeding:

    • Seed the ETB-expressing cells into the microplates and grow to near confluency.

  • Compound and Agonist Incubation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add stimulation buffer containing a fixed concentration of forskolin (to pre-stimulate adenylyl cyclase), a pre-determined EC80 concentration of ET-1, and varying concentrations of this compound, bosentan, or the positive control.

    • Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and incubating for a specified time.

  • Signal Measurement:

    • Read the plate using the appropriate plate reader (e.g., for luminescence or fluorescence).

  • Data Analysis:

    • The antagonist activity is observed as a reversal of the ET-1-induced decrease in forskolin-stimulated cAMP levels.

    • Calculate the percentage of reversal for each concentration of the test compound.

    • Generate a dose-response curve and determine the IC50 value.

Conclusion

The provided protocols for intracellular calcium flux and cAMP accumulation assays offer robust methods for the in vitro screening and characterization of this compound's activity as a dual endothelin receptor antagonist. By comparing its activity to that of its parent compound, bosentan, researchers can gain a comprehensive understanding of its pharmacological profile and its contribution to the overall therapeutic effect. These assays are crucial tools in the drug development process, enabling the detailed evaluation of drug metabolites and their potential clinical significance.

References

Application Notes and Protocols for o-Deshydroxyethyl Bosentan Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Deshydroxyethyl bosentan (B193191) is a significant metabolite of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The chemical stability of active pharmaceutical ingredients (APIs) and their metabolites is a critical parameter that can affect their safety, efficacy, and shelf-life. This document provides a detailed overview of the stability testing and recommended storage conditions for o-Deshydroxyethyl bosentan. The information presented here is primarily based on forced degradation studies conducted on the parent compound, bosentan, and serves as a foundational guide for establishing the stability profile of its o-deshydroxyethyl metabolite.

Stability Profile of Bosentan (Parent Compound)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][2] Studies on bosentan have shown that it is susceptible to degradation under certain stress conditions.

Bosentan has been found to be unstable in acidic, alkaline, and oxidative environments, while it demonstrates stability against hydrolysis in water, dry heat, and photolysis.[3] Under forced degradation conditions, a total of six degradation products of bosentan were identified.[3] These products primarily result from the hydrolysis of the sulfonamide and ether linkages, as well as dehydration of the primary alcohol group.[3]

Table 1: Summary of Forced Degradation Studies on Bosentan

Stress ConditionReagents and ConditionsObservations
Acid Hydrolysis 5 M HCl, refluxed for 2 hoursSignificant degradation observed[1]
Base Hydrolysis 5 M NaOH, refluxed for 12 hoursSignificant degradation observed[1]
Oxidative Degradation 6% H₂O₂, kept for 24 hours at room temperatureSignificant degradation observed[1]
Thermal Degradation 60°C for 8 daysStable[1]
Photolytic Degradation Exposed to photolytic conditions for 9 days (as per ICH guidelines)Stable[1]

Recommended Storage Conditions

Based on the stability profile of the parent compound, bosentan, the following storage conditions are recommended for this compound to ensure its integrity:

  • Temperature: Store in a well-ventilated place, with some sources suggesting storage at -20°C for long-term stability (1 year).[4] For shorter periods (less than 2 weeks), shipping at room temperature is acceptable.[4] Public assessment reports for bosentan tablets recommend storage below 30°C.[5]

  • Light: Although bosentan is not found to be sensitive to light, storage in light-resistant containers is a good practice to prevent any potential photodegradation.[5]

  • Moisture: Keep the container tightly closed to protect from moisture.[4]

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4]

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

This protocol provides a general framework for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method is adapted from validated methods used for bosentan.[1][3]

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents:

Equipment:

  • HPLC system with a UV or PDA detector

  • C18 or other suitable reversed-phase column (e.g., Zorbax SB-Phenyl)[1]

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 5 M HCl. Reflux the solution for a specified period (e.g., 2 hours).[1] After cooling, neutralize the solution with 5 M NaOH.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 5 M NaOH. Reflux the solution for a specified period (e.g., 12 hours).[1] After cooling, neutralize the solution with 5 M HCl.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[1]

    • Thermal Degradation: Place the solid sample in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 days).[1]

    • Photolytic Degradation: Expose the solid sample to light as per ICH Q1B guidelines.[1]

  • Sample Preparation for HPLC Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).[3]

  • HPLC Method:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer (pH 4.5, 5.0 mM) and organic solvents like methanol and acetonitrile is often effective.[3]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 220 nm or 270 nm[1][6]

    • Injection Volume: 20 µL[1]

  • Method Validation: Validate the developed HPLC method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation and Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for the stability testing of this compound.

Logical_Relationship Bosentan Bosentan (Parent Drug) Metabolite o-Deshydroxyethyl Bosentan Bosentan->Metabolite Metabolism Stability_Data Stability Data Bosentan->Stability_Data Informs Protocol_Dev Protocol Development Metabolite->Protocol_Dev Target of Stability_Data->Protocol_Dev Guides

Caption: Relationship between bosentan stability data and protocol development for its metabolite.

References

Characterization of o-Deshydroxyethyl Bosentan: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of o-Deshydroxyethyl bosentan (B193191), a significant metabolite and impurity of the endothelin receptor antagonist, bosentan. The structural elucidation and confirmation are achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the necessary experimental procedures, data analysis, and interpretation required for the unambiguous identification and quantification of this compound. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary artery hypertension. During its metabolism and synthesis, several related substances are formed, including o-Deshydroxyethyl bosentan. The identification and characterization of such impurities and metabolites are critical for drug safety, efficacy, and regulatory compliance. This compound, also known as Bosentan Related Compound B, has the chemical formula C₂₅H₂₅N₅O₅S and a molecular weight of 507.56 g/mol . Accurate analytical methods are essential for its detection and quantification in drug substance and formulated products.

Experimental Protocols

Sample Preparation

A stock solution of this compound reference standard was prepared by dissolving an accurately weighed amount of the compound in a suitable solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for NMR analysis or methanol (B129727) for MS analysis, to achieve a concentration of 1 mg/mL. Working solutions for calibration and analysis were prepared by diluting the stock solution to the desired concentrations.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Software: Standard NMR data acquisition and processing software.

Procedure:

  • Approximately 5-10 mg of this compound was dissolved in 0.75 mL of DMSO-d₆.

  • The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC) were acquired at 25°C.

  • For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second.

  • For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

  • The acquired data was processed using an exponential window function and Fourier transformed. Phase and baseline corrections were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

Software: Mass spectrometry data acquisition and analysis software.

Procedure:

  • Chromatographic separation was performed on a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) with a gradient elution.

  • The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • A linear gradient from 10% to 90% B over 10 minutes was used at a flow rate of 0.3 mL/min.

  • The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

  • Full scan MS and tandem MS (MS/MS) data were acquired over a mass range of m/z 100-1000.

  • For MS/MS, precursor ions were isolated and fragmented using collision-induced dissociation (CID) with normalized collision energy.

Data Presentation

NMR Spectroscopic Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Pyrimidinyl)8.95d4.8
H-4' (Pyrimidinyl)7.55t4.8
H-7'' (Benzenesulfonamide)7.85d8.5
H-8'' (Benzenesulfonamide)7.50d8.5
H-3''' (Phenoxy)7.20m
H-4''' (Phenoxy)7.05m
H-5''' (Phenoxy)6.90m
H-6''' (Phenoxy)7.10m
OCH₃3.75s
C(CH₃)₃1.25s
NH11.50s
OH12.80s

Table 2: ¹³C NMR Chemical Shift Data

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Bipyrimidinyl)158.0
C-4 (Bipyrimidinyl)162.5
C-5 (Bipyrimidinyl)125.0
C-6 (Bipyrimidinyl)160.0
C-2' (Pyrimidinyl)157.5
C-4' (Pyrimidinyl)120.0
C-5' (Pyrimidinyl)137.0
C-6' (Pyrimidinyl)157.5
C-1'' (Benzenesulfonamide)138.0
C-2''/C-6'' (Benzenesulfonamide)128.0
C-3''/C-5'' (Benzenesulfonamide)126.0
C-4'' (Benzenesulfonamide)155.0
C-1''' (Phenoxy)148.0
C-2''' (Phenoxy)115.0
C-3''' (Phenoxy)123.0
C-4''' (Phenoxy)121.0
C-5''' (Phenoxy)113.0
C-6''' (Phenoxy)126.0
OCH₃56.0
C (CH₃)₃35.0
C(C H₃)₃31.0
Mass Spectrometric Data

The high-resolution mass spectrum of this compound showed a protonated molecular ion [M+H]⁺ at m/z 508.1645, which is consistent with the calculated exact mass of its chemical formula C₂₅H₂₆N₅O₅S⁺.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺508.1654508.1645-1.8

Table 4: Major MS/MS Fragmentation Data of [M+H]⁺ at m/z 508.1645

Fragment Ion m/zProposed Structure/Neutral Loss
451.1378[M+H - C₄H₉]⁺
367.0812[M+H - C₄H₉ - SO₂]⁺
214.0924[C₁₀H₁₂NO₂S]⁺
199.0693[C₉H₁₁O₂S]⁺

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start This compound Reference Standard dissolve Dissolution in Deuterated Solvent (NMR) or Methanol (MS) start->dissolve nmr NMR Spectroscopy (1H, 13C, 2D) dissolve->nmr NMR Sample ms LC-MS/MS Analysis (HRAM, Fragmentation) dissolve->ms MS Sample struct_elucid Structural Elucidation and Confirmation nmr->struct_elucid ms->struct_elucid quant Quantification struct_elucid->quant

Experimental workflow for this compound characterization.
Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway for the protonated molecule of this compound is depicted below.

fragmentation_pathway parent [M+H]⁺ m/z 508.1645 frag1 [M+H - C₄H₉]⁺ m/z 451.1378 parent->frag1 - C₄H₉ frag3 [C₁₀H₁₂NO₂S]⁺ m/z 214.0924 parent->frag3 Cleavage of Sulfonamide Bond frag2 [M+H - C₄H₉ - SO₂]⁺ m/z 367.0812 frag1->frag2 - SO₂ frag4 [C₉H₁₁O₂S]⁺ m/z 199.0693 frag3->frag4 - CH₃

Troubleshooting & Optimization

o-Deshydroxyethyl bosentan low yield in synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of bosentan (B193191), with a specific focus on the formation of the o-deshydroxyethyl bosentan impurity.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant peak corresponding to this compound in our reaction mixture, leading to a low yield of bosentan. What is this impurity and how is it formed?

A1: this compound, also known as 4-(tert-Butyl)-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (CAS No. 174227-14-6), is a known process-related impurity in the synthesis of bosentan.[1][2][3][4][5][6] It is essentially bosentan lacking the 2-hydroxyethyl group on the ether linkage.

The formation of this impurity likely occurs through two primary pathways:

  • Incomplete Etherification: The reaction between the chloro-pyrimidine intermediate and ethylene (B1197577) glycol may be incomplete, or a side reaction could lead to the hydrolysis of the chloro-substituent to a hydroxyl group before the etherification takes place.

  • Hydrolysis of the Ether Linkage: Under certain conditions (e.g., acidic or basic work-up), the ether linkage in bosentan could potentially be cleaved, although this is generally less likely under standard purification conditions.

The presence of water in the reaction mixture and the choice of base can significantly influence the formation of this hydroxy impurity.

Q2: What are the critical process parameters to control to minimize the formation of this compound and other impurities?

A2: Several process parameters are crucial for controlling the impurity profile and maximizing the yield of bosentan. These include:

  • Purity of Starting Materials: Ensure that the starting materials, particularly the 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine and 4-tert-butylbenzenesulfonamide (B193189), are of high purity and free from residual moisture.[7]

  • Reaction Solvent: The choice of solvent can impact reaction rates and selectivity. Anhydrous solvents are generally preferred to minimize hydrolysis side reactions.

  • Base Selection: The type and amount of base used are critical. Stronger bases may favor the desired etherification, but can also promote side reactions if not used judiciously. The use of weaker bases like potassium carbonate has been reported to be effective.[7]

  • Reaction Temperature and Time: Optimization of reaction temperature and time is essential. Higher temperatures may accelerate the reaction but can also lead to the formation of degradation products. Monitoring the reaction progress by techniques like HPLC is recommended to determine the optimal reaction endpoint.

  • Work-up and Purification: The work-up procedure should be carefully designed to avoid conditions that could lead to the hydrolysis of the product or intermediates. Purification methods, such as the formation of bosentan salts, can be effective in removing impurities like the dimer and hydroxy byproducts.[7]

Q3: We are also observing a significant amount of a dimer impurity. How can we mitigate its formation?

A3: The dimer impurity, N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide), is a common byproduct in bosentan synthesis.[8][9] Its formation is favored when two molecules of the chloro-pyrimidine intermediate react with one molecule of ethylene glycol.[10] To minimize its formation:

  • Control Stoichiometry: Carefully control the molar ratio of the chloro-pyrimidine intermediate to ethylene glycol. Using an excess of ethylene glycol can help to favor the formation of the desired monomeric product.

  • Reaction Conditions: The choice of base and solvent can influence the rate of dimer formation. Some patented processes suggest that the use of specific bases, like alkaline earth metal hydroxides, can reduce the formation of dimeric impurities.[10]

  • Purification: The dimer impurity can often be removed through crystallization or by forming a salt of bosentan, which may have different solubility properties than the dimer.[7]

Data Summary: Bosentan Synthesis Conditions and Yields

The following table summarizes various reaction conditions and reported yields for the synthesis of bosentan, providing a comparative overview of different methodologies.

PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidinePotassium CarbonateAcetonitrile (B52724)RefluxNot Specified6899.90[7]
4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamideSodium Ethylene GlycolateEthylene Glycol100-110Not Specified~50Not SpecifiedUS5292740A
4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamidePotassium tert-butoxideEthylene Glycol11024~85>99.0EP2406235B1
4-tert-butyl-N-[6-chloro-5-(o-methoxyphenoxy)-4-pyrimidinyl]benzenesulphonamideSodium HydrideTetrahydrofuran80-8515-20Not SpecifiedNot SpecifiedUS20100256371A1

Experimental Protocols

General Procedure for Bosentan Synthesis (based on a one-pot reaction): [7]

  • To a stirred solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine in a suitable anhydrous solvent (e.g., acetonitrile), add 4-tert-butylbenzenesulfonamide and ethylene glycol.

  • Add a suitable base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by HPLC.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by forming a salt (e.g., ammonium (B1175870) salt) to remove impurities.[7]

Analytical Method for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of bosentan and quantifying related substances. A typical method would involve:

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Reference Standards: Use of certified reference standards for bosentan and known impurities, including this compound and the dimer impurity, is essential for accurate identification and quantification.[11]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield of Bosentan & High this compound Impurity check_reactants 1. Verify Purity of Starting Materials (e.g., 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine) start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions If reactants are pure solution_reactants Purify starting materials. Ensure anhydrous conditions. check_reactants->solution_reactants check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup If conditions are optimized solution_conditions Adjust base (type/amount). Optimize temperature and time. Use anhydrous solvent. check_conditions->solution_conditions solution_workup Avoid harsh acidic/basic conditions. Utilize salt formation for purification. check_workup->solution_workup end Improved Yield and Purity check_workup->end If work-up is appropriate solution_reactants->check_conditions solution_conditions->check_workup solution_workup->end

Caption: Troubleshooting workflow for low bosentan yield.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction chloro_intermediate 4-tert-butyl-N-[6-chloro-5-(2-methoxy- phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide bosentan Bosentan chloro_intermediate->bosentan + Base hydroxy_impurity This compound (Impurity) chloro_intermediate->hydroxy_impurity + Base (Hydrolysis) ethylene_glycol Ethylene Glycol (HOCH2CH2OH) ethylene_glycol->bosentan water Water (H2O) water->hydroxy_impurity

Caption: Potential formation pathway of this compound.

References

Technical Support Center: Troubleshooting o-Deshydroxyethyl Bosentan Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of o-Deshydroxyethyl bosentan (B193191) using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of o-Deshydroxyethyl bosentan?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the trailing edge being broader than the leading edge. In the analysis of this compound, this can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity. An ideal chromatographic peak should be symmetrical, often described as Gaussian in shape. The acceptability of peak asymmetry is often determined by the tailing factor, with a value close to 1.0 being ideal and values greater than 2.0 often considered unacceptable for quantitative analysis.[1][2]

Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

A2: The primary cause of peak tailing for basic compounds like this compound in reverse-phase HPLC is secondary interactions between the analyte and the stationary phase.[3] The structure of this compound contains nitrogenous heterocyclic rings which can act as basic centers. These basic groups can interact with acidic residual silanol (B1196071) groups (-Si-OH) on the surface of silica-based stationary phases (like C18 columns), leading to a secondary, stronger retention mechanism that causes peak tailing.[3][4] Other potential causes include column overload, column contamination or degradation, and issues with the HPLC system itself, such as extra-column volume.[1][3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. By lowering the pH of the mobile phase (typically to pH 2-3), the residual silanol groups on the silica (B1680970) packing are protonated (-Si-OH), minimizing their ability to interact with the protonated basic analyte.[1] This reduces the secondary interactions and results in a more symmetrical peak shape. However, the exact optimal pH will depend on the pKa of this compound and the specific column being used.

Q4: What are mobile phase additives and can they help reduce peak tailing?

A4: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatography. For basic compounds like this compound, additives such as triethylamine (B128534) (TEA) or other competing bases can be used.[4] These additives interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte and reducing peak tailing. However, with modern, high-purity, end-capped columns, the necessity for such additives is often reduced.[4] Buffers are also crucial additives for controlling and maintaining a stable mobile phase pH.[3]

Q5: Can the choice of HPLC column influence peak tailing for this compound?

A5: Absolutely. The choice of column is critical. Modern HPLC columns made from high-purity silica (Type B) and with proper end-capping significantly reduce the number of accessible silanol groups, thereby minimizing peak tailing for basic compounds.[4] For particularly challenging separations of basic analytes, columns with alternative stationary phases or base-deactivated phases may provide improved peak symmetry.

Troubleshooting Guides

Initial Assessment of Peak Tailing

Before making significant changes to your method, it's important to systematically diagnose the potential cause of the peak tailing.

1. Quantify the Tailing: Calculate the USP Tailing Factor (Tf) or EP Symmetry Factor (As) to have a quantitative measure of the peak asymmetry. This will help you track the impact of your troubleshooting efforts.

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1 is perfectly symmetrical.

    • Formula: Tf = W0.05 / (2 * f) where W0.05 is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.[2]

  • EP Symmetry Factor (As): Calculated at 10% of the peak height.

    • Formula: As = B / A where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint, both measured at 10% of the peak height.[2]

2. Isolate the Problem:

  • Is it just the this compound peak? If other compounds in your sample have good peak shape, the issue is likely related to the chemical interactions of this compound with the stationary phase.

  • Are all peaks tailing? If all peaks in your chromatogram are tailing, the problem is more likely to be a system-level issue, such as a column void, a blocked frit, or excessive extra-column volume.

Troubleshooting Workflow for this compound Peak Tailing

This workflow provides a step-by-step approach to resolving peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Issue check_all_peaks->system_issue  Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No   check_column Inspect/Replace Guard Column Flush/Replace Analytical Column system_issue->check_column check_connections Check for Dead Volume (fittings, tubing) check_column->check_connections resolved Peak Shape Improved check_connections->resolved optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2-3) optimize_mp->adjust_ph change_column Consider Different Column change_column->resolved add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier add_modifier->change_column

Caption: A troubleshooting workflow for addressing peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details a systematic approach to lowering the mobile phase pH to improve peak shape.

  • Prepare Mobile Phase Stock Solutions:

  • Initial Mobile Phase Preparation (e.g., pH 6.0):

    • Prepare the mobile phase as per your current method (e.g., 50:50 v/v buffer:acetonitrile).[5]

    • Filter and degas the mobile phase.

  • pH Adjustment Series:

    • Prepare a series of mobile phases with decreasing pH values. Adjust the pH of the aqueous buffer component before mixing with the organic modifier. Use an acid like phosphoric acid or formic acid.

      • pH 4.5

      • pH 3.0

      • pH 2.5

    • For each pH, prepare the final mobile phase, filter, and degas.

  • Analysis:

    • Equilibrate the HPLC system with the first mobile phase (e.g., pH 4.5) for at least 15-20 column volumes.

    • Inject your this compound standard.

    • Repeat for each subsequent pH, ensuring proper column equilibration between each change.

    • Monitor the peak shape and retention time.

Protocol 2: Evaluation of Mobile Phase Additives

This protocol describes how to assess the impact of a competing base, triethylamine (TEA), on peak tailing.

  • Prepare Stock Solution of TEA:

    • Prepare a 1% (v/v) solution of TEA in the aqueous component of your mobile phase.

  • Mobile Phase Preparation with TEA:

    • Prepare your mobile phase as usual, but before the final volume adjustment of the aqueous component, add a small, precise amount of the TEA stock solution to achieve a final concentration in the range of 0.05% to 0.2% (v/v).

    • Adjust the final pH if necessary.

    • Mix with the organic modifier, filter, and degas.

  • Analysis:

    • Equilibrate the column with the TEA-containing mobile phase.

    • Inject the this compound standard.

    • Compare the peak shape to the analysis without TEA.

Data Presentation

Table 1: Typical HPLC Conditions for Bosentan and Related Compounds

This table provides a starting point for method development and troubleshooting, based on published methods for the parent drug, bosentan.

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., Luna)C8 (e.g., Inertsil, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Phosphate BufferAcetonitrile : Acetate BufferAcetonitrile : Acetate Buffer
pH 6.0[5]5.0[6]5.5[7]
Ratio (v/v) 50 : 50[5]32 : 68[6]80 : 20[7]
Flow Rate 1.2 mL/min[5]1.0 mL/min[6]1.0 mL/min[7]
Detection 226 nm[5]268 nm[6]230 nm[7]
Table 2: Troubleshooting Guide Summary
IssuePotential CauseRecommended Action
Only this compound peak tails Secondary silanol interactionsLower mobile phase pH (2-3); Use an end-capped, high-purity silica column; Add a competing base (e.g., TEA) to the mobile phase.
Column overloadReduce sample concentration or injection volume.
All peaks tail Column void or contaminationFlush the column in the reverse direction (if permissible); Replace the guard column; Replace the analytical column.[1]
Extra-column volumeUse shorter, narrower ID tubing; Ensure all fittings are properly connected.[1]
Peak tailing varies between runs Inconsistent mobile phase pHEnsure accurate and consistent buffer preparation; Check for buffer degradation.
Column temperature fluctuationsUse a column oven to maintain a constant temperature.

Visualizations

Signaling Pathway of Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing of a basic analyte like this compound.

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: o-Deshydroxyethyl Bosentan Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of o-Deshydroxyethyl bosentan (B193191).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of o-Deshydroxyethyl bosentan?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, serum).[1] For this compound, a metabolite of bosentan, these effects can lead to either ion suppression or enhancement during LC-MS/MS analysis.[2] This interference can compromise the accuracy, precision, and sensitivity of the assay, potentially leading to erroneous pharmacokinetic data.[3] Common sources of matrix effects in plasma include phospholipids (B1166683), salts, and endogenous metabolites.[4]

Q2: How can I detect matrix effects in my this compound assay?

A2: The most common method is the post-extraction spike method.[5] This involves comparing the peak response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference in response indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[5] Injection of an extracted blank matrix will show a dip or rise in the baseline at the retention time of any interfering components.

Q3: What is the most suitable internal standard for this compound analysis to compensate for matrix effects?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thus providing the most accurate correction.[6] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties may be used, but with a higher risk of differential matrix effects.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Interaction with active sites on the analytical column or residual matrix components not removed during sample preparation.

  • Troubleshooting Steps:

    • Optimize Chromatography: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Experiment with different organic modifiers or additives (e.g., a small percentage of formic acid).

    • Improve Sample Cleanup: Re-evaluate your sample preparation method. If using protein precipitation, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.

    • Column Choice: Consider using a column with a different stationary phase or one that is known to have low silanol (B1196071) activity.

Issue 2: Inconsistent results and high variability between replicate injections.

  • Possible Cause: Variable matrix effects between different lots of biological matrix or insufficient sample cleanup.[5] Endogenous components like phospholipids are known to cause significant variability.

  • Troubleshooting Steps:

    • Matrix Lot Evaluation: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.

    • Enhance Sample Preparation: Implement a sample preparation technique with better cleanup capabilities. For instance, HybridSPE is designed to effectively remove phospholipids.

    • Use a SIL-Internal Standard: If not already in use, a stable isotope-labeled internal standard is crucial for correcting variability caused by matrix effects.[6]

Issue 3: Low signal intensity or failure to meet required sensitivity (LLOQ).

  • Possible Cause: Significant ion suppression is a primary cause of low signal intensity in LC-MS/MS bioanalysis.[3]

  • Troubleshooting Steps:

    • Chromatographic Separation: Adjust the gradient or mobile phase composition to separate the this compound peak from the regions of major ion suppression. A post-column infusion experiment can identify these regions.

    • Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider trying Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte, as it is often less prone to ion suppression.

    • Optimize Sample Preparation for Recovery: Evaluate the extraction recovery of your current method. A low recovery will contribute to poor sensitivity. Experiment with different LLE solvents or SPE sorbents and elution solvents to maximize recovery while minimizing matrix components.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method is a critical step in mitigating matrix effects. Below is a table summarizing representative recovery and matrix effect data for different techniques used in plasma bioanalysis. Note: This data is representative and actual values for this compound may vary.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile (B52724)85 - 10525 - 50 (Suppression)Fast, simple, and inexpensive.High level of residual matrix components (phospholipids, salts), leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) with MTBE70 - 9010 - 25 (Suppression)Cleaner extracts than PPT, good for moderately polar to non-polar analytes.More labor-intensive and requires solvent optimization.[6]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange> 90< 15 (Suppression)Provides the cleanest extracts by selectively isolating the analyte.[7]More complex method development and higher cost per sample.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Samples: Extract at least six different lots of blank plasma using your established sample preparation method.

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).

  • Post-Spike Blank Extracts: Spike the neat solution into the extracted blank plasma samples from step 1.

  • Analysis: Analyze both the neat solution (A) and the post-spiked samples (B) by LC-MS/MS.

  • Calculation: Calculate the matrix factor (MF) for each lot: MF = Peak Area (B) / Peak Area (A). The CV% of the matrix factor across the different lots should be <15%.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is based on methodologies for bosentan and its metabolites.[6]

  • Sample Aliquoting: To 250 µL of plasma, add 25 µL of the internal standard solution (e.g., this compound-d4).

  • Protein Precipitation: Add 250 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation start Start: Plasma Sample aliquot Aliquot Plasma (250 µL) start->aliquot add_is Add Internal Standard aliquot->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Choose One Method lle Liquid-Liquid Extraction (MTBE) add_is->lle Choose One Method spe Solid-Phase Extraction add_is->spe Choose One Method ppt->lle evap Evaporate to Dryness lle->evap spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Recovery & Matrix Effect integrate->calculate end End: Report Results calculate->end

Caption: Workflow for sample preparation and matrix effect evaluation.

troubleshooting_logic Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity (Poor Sensitivity) check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_chrom Adjust Chromatography to Avoid Suppression Zone suppression_present->optimize_chrom Yes check_recovery Evaluate Extraction Recovery suppression_present->check_recovery No improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup end Sensitivity Improved optimize_chrom->end improve_cleanup->end recovery_low Recovery < 80%? check_recovery->recovery_low optimize_extraction Optimize Extraction Method (Solvent, pH, Sorbent) recovery_low->optimize_extraction Yes instrument_check Check Instrument Performance (Source, Detector) recovery_low->instrument_check No optimize_extraction->end instrument_check->end

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: o-Deshydroxyethyl Bosentan Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with o-Deshydroxyethyl bosentan (B193191) in in vitro assays.

Troubleshooting Guides

Issue: Precipitation Observed When Preparing Aqueous Solutions from an Organic Stock

Question: I've dissolved o-Deshydroxyethyl bosentan in an organic solvent to create a stock solution. However, when I dilute this into my aqueous assay buffer or cell culture medium, a precipitate forms. How can I resolve this?

Answer: This is a common issue for hydrophobic compounds like this compound, a phenomenon often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment once the organic solvent is diluted. Here are systematic steps to address this:

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific assay medium.
Rapid Solvent Exchange Adding a concentrated organic stock directly to a large volume of aqueous buffer can cause a rapid change in the solvent environment, leading to immediate precipitation.Perform a serial dilution of the organic stock solution in the same organic solvent to a lower concentration before adding it to the aqueous medium. Add the diluted stock dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or swirling.[1]
Low Temperature of Aqueous Medium The solubility of many compounds, including bosentan and its analogs, is temperature-dependent. Adding the compound to a cold medium can decrease its solubility.Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions.[1]
High Percentage of Organic Solvent in Final Solution While organic solvents aid in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in the aqueous phase.Aim for a final organic solvent concentration of less than 1% (v/v), and ideally below 0.5%, in your cell-based assays. Always include a vehicle control with the same final solvent concentration.
pH of the Aqueous Medium The solubility of bosentan, the parent compound, is known to be pH-dependent, with increased solubility at higher pH values.[2][3] this compound likely exhibits similar behavior.If your experimental design allows, consider adjusting the pH of your aqueous buffer. For compounds like bosentan, increasing the pH towards 7.5 can significantly improve solubility.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: While specific solubility data for this compound is limited, data from its parent compound, bosentan, provides a strong indication. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.[4] Other potential solvents include ethanol (B145695) and dimethylformamide (DMF).[4]

Quantitative Solubility Data for Bosentan (as a proxy):

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO ~12~21.8
Ethanol ~11~20.0
DMF ~20~36.3

Data sourced from Cayman Chemical product information for bosentan.[4]

Q2: What is a reliable protocol for preparing a working solution of this compound for a cell-based assay?

A2: The following protocol is a general guideline. It may require optimization based on your specific compound concentration and assay conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (507.56 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium
  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is low, prepare an intermediate dilution of your DMSO stock in fresh DMSO.

  • Dilution into Aqueous Medium: While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution (or intermediate dilution) dropwise. This rapid and thorough mixing is crucial to prevent localized high concentrations that can lead to precipitation.[1]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation or turbidity. If the solution is clear, it is ready to be added to your cells.

Q3: My compound precipitates in the cell culture medium over time. What can I do?

A3: Delayed precipitation suggests that the compound is in a supersaturated, thermodynamically unstable state in the aqueous medium. Consider the following strategies:

  • Use of Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, improving its stability in aqueous solutions.[5]

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, increasing its apparent solubility.[5]

  • pH Optimization: As mentioned, if compatible with your assay, ensure the pH of your medium is optimal for the compound's solubility.

Q4: What are some alternative solubilization strategies if DMSO is not suitable for my assay?

A4: If DMSO interferes with your assay or is not effective, you can explore other options:

  • Alternative Organic Solvents: Ethanol or DMF can be used, but always check their compatibility with your specific cells and assay at the final concentration.

  • Co-solvent Systems: A mixture of a water-miscible organic solvent (like ethanol or propylene (B89431) glycol) and water can sometimes provide better solubility than either solvent alone.[6]

  • Nanosuspensions: For more advanced formulation, creating a nanosuspension can significantly improve the dissolution rate and apparent solubility of a compound.[7] This involves reducing the particle size of the drug to the nanometer range.

Visualizations

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions start Precipitation Observed? sol1 Decrease Final Concentration start->sol1 sol2 Use Serial Dilution & Slow Addition start->sol2 sol3 Pre-warm Aqueous Medium start->sol3 sol4 Optimize pH (if possible) start->sol4 sol5 Use Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) start->sol5

References

o-Deshydroxyethyl bosentan degradation in biological samples prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of o-deshydroxyethyl bosentan (B193191) in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of this metabolite during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is o-deshydroxyethyl bosentan and why is its accurate measurement important?

This compound is a metabolite of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to understand the overall exposure, metabolic profile, and potential contribution of metabolites to the parent drug's therapeutic effect and safety profile.

Q2: What are the primary factors that can lead to the degradation of this compound in biological samples?

Based on studies of the parent compound, bosentan, and the general characteristics of phenolic compounds, the primary factors that can contribute to the degradation of this compound include:

  • pH: Bosentan has shown instability in both acidic and alkaline conditions. It is plausible that its phenolic metabolite, this compound, is also susceptible to pH-dependent hydrolysis.

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation processes.[1]

  • Oxidation: As a phenolic compound, this compound may be prone to oxidation, especially in the presence of metal ions or reactive oxygen species in the biological matrix.

  • Enzymatic Activity: Endogenous enzymes present in biological samples, such as esterases or glucuronidases, could potentially metabolize or degrade the analyte post-collection.

  • Light Exposure: Although not specifically documented for this metabolite, photostability is a general concern for many pharmaceutical compounds.

Q3: What are the recommended immediate handling and processing steps for plasma samples to minimize degradation?

To minimize pre-analytical variability and potential degradation, it is recommended to process blood samples promptly after collection. The following workflow is a general best practice:

A Blood Collection (e.g., EDTA tubes) B Centrifugation (e.g., 1500 x g for 10 min at 4°C) A->B Promptly C Plasma Separation B->C D Immediate Freezing (≤ -40°C) C->D Immediately E Sample Analysis D->E

Figure 1: Recommended workflow for plasma sample handling.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or variable recovery of this compound Degradation of the analyte due to improper sample handling.Ensure blood samples are processed promptly after collection. Centrifuge at refrigerated temperatures (e.g., 4°C) and immediately freeze the separated plasma at ≤ -40°C.[1]
pH-dependent instability during sample storage or preparation.Maintain a neutral pH during sample storage and processing. If dilution is required, use a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
Oxidation of the phenolic group.Consider adding an antioxidant, such as ascorbic acid, to the collection tubes or during sample processing to prevent oxidative degradation. A final concentration of 0.1-1% (w/v) ascorbic acid in the sample is a common starting point, but should be validated.
Appearance of unknown peaks in the chromatogram Formation of degradation products.Review the sample handling and storage conditions. Forced degradation studies under acidic, basic, and oxidative conditions can help to identify potential degradation products and confirm the stability-indicating nature of the analytical method.
Inconsistent results between freeze-thaw cycles Analyte instability upon repeated freezing and thawing.While a related metabolite, hydroxybosentan, has been shown to be stable for at least three freeze-thaw cycles, it is best to minimize these cycles for this compound.[1] Aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.

Experimental Protocols & Data

Stability of a Closely Related Metabolite (Hydroxybosentan)
Stability ConditionMatrixTemperatureDurationAnalyte Stability
Bench-top Rat PlasmaRoom Temperature2 hoursStable
Freeze-Thaw Rat Plasma-40°C to Room Temp.3 cyclesStable
Long-term Rat Plasma-40°C30 daysStable

This data for hydroxybosentan suggests that this compound may exhibit similar stability under these standard bioanalytical storage and handling conditions. However, specific validation for this compound is recommended.

General Protocol for Sample Stabilization with Antioxidants

For phenolic metabolites susceptible to oxidation, the addition of an antioxidant can be a key preventative measure.

Objective: To prevent the oxidative degradation of this compound in plasma samples.

Materials:

  • Ascorbic acid (or other suitable antioxidant like sodium metabisulfite)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Calibrated pipettes

  • Collected plasma samples

Procedure:

  • Prepare Antioxidant Stock Solution: Prepare a fresh stock solution of ascorbic acid in PBS (e.g., 10% w/v).

  • Spike Plasma Samples: Immediately after plasma separation, add the antioxidant stock solution to the plasma to achieve a final concentration of 0.1-1% (w/v). The exact concentration should be optimized and validated for your specific assay.

  • Mix Gently: Vortex the samples gently for a few seconds to ensure thorough mixing.

  • Proceed with Storage/Analysis: Freeze the stabilized samples at ≤ -40°C until analysis.

Note: It is crucial to validate that the addition of the antioxidant does not interfere with the analytical method (e.g., cause ion suppression in LC-MS/MS).

Logical Relationships in Degradation Prevention

The following diagram illustrates the logical relationships between potential degradation pathways and the corresponding preventative measures.

cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures Deg1 pH-dependent Hydrolysis Prev1 Control pH (Neutral) Deg1->Prev1 Deg2 Oxidation Prev2 Add Antioxidants (e.g., Ascorbic Acid) Deg2->Prev2 Deg3 Enzymatic Degradation Prev3 Prompt Processing & Low Temperature Deg3->Prev3

References

Optimizing mass spectrometry parameters for o-Deshydroxyethyl bosentan detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of o-Deshydroxyethyl bosentan (B193191). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula and molecular weight of o-Deshydroxyethyl bosentan?

A1: The chemical formula for this compound is C₂₅H₂₅N₅O₅S, and its average molecular weight is approximately 507.56 g/mol .[1][2][3]

Q2: What is the expected precursor ion (m/z) for this compound in positive ion mode mass spectrometry?

A2: For positive ion electrospray ionization (ESI-MS), the most common adduct is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of this compound, you should look for a precursor ion at approximately m/z 508.16. Other common adducts to consider during initial scans include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Q3: How do I determine the optimal product ions and collision energy for this compound?

A3: The optimal product ions and collision energy for Multiple Reaction Monitoring (MRM) analysis must be determined empirically. This is typically done by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan on the precursor ion (e.g., m/z 508.16). The most abundant and stable fragment ions are then selected as product ions. A collision energy ramp experiment should then be performed for each product ion to determine the voltage that yields the highest intensity.

Q4: Are there any known active metabolites of bosentan I should be aware of?

A4: Yes, bosentan is metabolized into three main metabolites, with Ro 48-5033 being the only one that is pharmacologically active.[4] The other known metabolites are Ro 47-8634 and Ro 64-1056.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

  • Answer:

    • Confirm MS Parameters: Ensure your mass spectrometer is set to monitor the correct precursor ion (m/z ~508.16 for [M+H]⁺). Verify that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.

    • Sample Concentration: The concentration of your analyte may be below the limit of detection of your instrument. Prepare and inject a fresh, higher concentration standard to confirm the method is working.

    • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.[6][7] To diagnose this, perform a post-column infusion of an this compound standard while injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[6]

    • Analyte Stability: Metabolites can be unstable in biological matrices.[8] Ensure proper sample handling and storage conditions. Consider investigating if the analyte is degrading in the autosampler over the course of the run.[9]

Issue 2: High Background Noise or Interfering Peaks

  • Question: My chromatogram has high background noise or shows many interfering peaks around the expected retention time of this compound. How can I improve this?

  • Answer:

    • Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or even the column chemistry to better resolve this compound from matrix components. Poor retention on the analytical column can lead to significant matrix effects.[7]

    • Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering substances than a simple protein precipitation.[9]

    • Check for Contamination: High background can result from contaminated solvents, tubing, or ion source.[10][11] Flush the LC system and clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What is the cause?

  • Answer:

    • Column Equilibration: Ensure the analytical column is adequately equilibrated between injections. This is particularly important when running gradient elution.

    • Mobile Phase Issues: Check for changes in mobile phase composition, which could be due to improper mixing or evaporation of one of the solvents. Ensure the mobile phase pH is stable, as this can affect the retention of ionizable compounds.

    • LC System Leaks or Pump Issues: Inspect the HPLC system for any leaks. Inconsistent pump performance can lead to fluctuations in flow rate and, consequently, retention times.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for this compound. Note that some parameters require experimental determination.

ParameterValueSource/Comment
Chemical Formula C₂₅H₂₅N₅O₅S[1][2][3]
Average Molecular Weight 507.56 g/mol [1][2][3]
Monoisotopic Mass 507.1576 g/mol [12]
Precursor Ion ([M+H]⁺) m/z 508.1652Calculated from monoisotopic mass.
Product Ions (MRM) To be determinedMust be optimized empirically via product ion scans.
Collision Energy (CE) To be determinedMust be optimized for each product ion.
Declustering Potential (DP) To be determinedInstrument-specific; requires optimization.
Ionization Mode Positive Electrospray Ionization (ESI+)Recommended starting point.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions for this compound

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile (B52724):water with 0.1% formic acid.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Scan (Q1 Scan): Perform a Q1 scan to confirm the mass of the protonated molecule ([M+H]⁺) at approximately m/z 508.16.

  • Product Ion Scan: Set the mass spectrometer to isolate the precursor ion (m/z 508.16) in Q1 and scan for all resulting fragment ions in Q3. Apply a range of collision energies (e.g., 10-60 eV) to observe the fragmentation pattern.

  • Selection of Product Ions: Identify 2-3 of the most intense and stable product ions from the product ion spectrum. These will be your quantifier and qualifier ions for the MRM method.

  • Collision Energy Optimization: For each selected product ion, perform a collision energy optimization experiment. This involves monitoring the intensity of the specific MRM transition while ramping the collision energy. The voltage that produces the maximum intensity should be used in the final method.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: ESI+.

    • MRM Transitions: Use the precursor and optimized product ions determined in Protocol 1.

    • Instrument Parameters: Use the optimized collision energies and other instrument-specific parameters (e.g., declustering potential, source temperature, gas flows).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Encountered NoPeak No / Weak Signal Start->NoPeak HighNoise High Noise / Interference Start->HighNoise RTS_Shift Retention Time Shift Start->RTS_Shift CheckMS Check MS Parameters (Precursor/Product Ions) NoPeak->CheckMS Is MS setup correct? CheckConc Check Sample Concentration NoPeak->CheckConc Is concentration sufficient? CheckSuppression Investigate Ion Suppression NoPeak->CheckSuppression Is there matrix effect? OptimizeLC Optimize LC Separation HighNoise->OptimizeLC Is separation adequate? ImproveCleanup Improve Sample Cleanup HighNoise->ImproveCleanup Is sample clean enough? CheckContam Check for System Contamination HighNoise->CheckContam Is system clean? CheckEquil Check Column Equilibration RTS_Shift->CheckEquil Is column equilibrated? CheckMP Check Mobile Phase Stability RTS_Shift->CheckMP Is mobile phase consistent?

References

o-Deshydroxyethyl bosentan co-elution with other bosentan metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic analysis of bosentan (B193191) and its metabolites, with a specific focus on the potential for co-elution of o-deshydroxyethyl bosentan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound is a known process-related impurity of bosentan and is also referred to as Bosentan USP Related Compound B.[1][2][3][4][5] Its chemical structure is 4-(tert-butyl)-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide. The effective separation of this impurity from the active pharmaceutical ingredient (API) and its major metabolites is crucial for accurate quantification and to ensure the purity, safety, and efficacy of bosentan drug products. Regulatory guidelines often require the monitoring and control of such impurities to very low levels, for instance, less than 0.2%.

Q2: What are the major metabolites of bosentan that I should be aware of during chromatographic analysis?

A2: The three major metabolites of bosentan formed in the liver are Ro 48-5033 (hydroxybosentan), Ro 47-8634, and Ro 64-1056.[6][7] Ro 48-5033 is pharmacologically active and can contribute to the overall therapeutic effect of bosentan.[6] Therefore, a robust analytical method should be able to separate and quantify bosentan, these three major metabolites, and any significant impurities like this compound.

Q3: Is there a known issue of co-elution between this compound and other bosentan metabolites?

A3: While the necessity of purifying bosentan to remove the o-deshydroxyethyl impurity suggests that chromatographic separation can be challenging, publicly available literature does not provide specific chromatograms detailing the co-elution of this compound with the major metabolites Ro 48-5033, Ro 47-8634, and Ro 64-1056 under various conditions. Co-elution is a potential issue that needs to be carefully evaluated during method development and validation, especially when analyzing samples from different matrices or forced degradation studies.

Q4: What are the typical chromatographic systems used for the analysis of bosentan and its related compounds?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry (MS/MS) detection are the most common analytical techniques for bosentan and its metabolites.[8] C18 columns are frequently used as the stationary phase.[9] Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[9]

Troubleshooting Guide: Co-elution of Bosentan Metabolites

This guide provides a systematic approach to troubleshoot and resolve co-elution issues during the chromatographic analysis of bosentan and its metabolites, including the potential for co-elution with this compound.

Initial Assessment

If co-elution is suspected, the first step is to confirm it. This can be done by:

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity.

  • Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components with different mass-to-charge ratios (m/z) under a single chromatographic peak.

  • Spiking Studies: If reference standards are available, spike the sample with individual analytes to see if the peak shape or area changes in an expected manner.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Co-elution of Bosentan Metabolites start Suspected Co-elution confirm Confirm Co-elution (Peak Purity, MS, Spiking) start->confirm method_optimization Chromatographic Method Optimization confirm->method_optimization mobile_phase Modify Mobile Phase method_optimization->mobile_phase Isocratic or Gradient gradient Adjust Gradient Profile method_optimization->gradient Gradient Only column Change Stationary Phase method_optimization->column temp_flow Optimize Temperature & Flow Rate method_optimization->temp_flow revalidate Re-validate Method mobile_phase->revalidate gradient->revalidate column->revalidate temp_flow->revalidate

Caption: A logical workflow for troubleshooting co-elution issues.

Data Presentation

The following table summarizes the key properties of bosentan and its known related compounds. Retention times are highly method-dependent and are not provided as absolute values.

Compound NameOther DesignationsMolecular FormulaMolecular Weight ( g/mol )Notes
Bosentan-C₂₇H₂₉N₅O₆S551.61Active Pharmaceutical Ingredient
This compoundBosentan USP Related Compound BC₂₅H₂₅N₅O₅S507.56Process-related impurity[1][2][3][4][5]
Ro 48-5033HydroxybosentanC₂₇H₂₉N₅O₇S567.61Active metabolite[6]
Ro 47-8634---Major metabolite[6]
Ro 64-1056---Major metabolite[6]

Experimental Protocols

General RP-HPLC Method for Bosentan and Impurities

This protocol is a representative starting point for method development. Optimization will be required to resolve this compound from other metabolites.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.

  • Autosampler.

  • Column oven.

  • Photodiode Array (PDA) detector or UV detector.

  • Mass Spectrometer (optional but recommended for peak identification).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the bosentan sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Steps in Detail
  • Modify Mobile Phase Composition:

    • Change Organic Modifier: If using acetonitrile, try methanol (B129727) or a combination of both. Different organic modifiers can alter the selectivity of the separation.

    • Adjust pH: Modify the pH of the aqueous component of the mobile phase. The ionization state of bosentan and its metabolites can significantly impact their retention on a C18 column. A change in pH can alter the elution order.

    • Buffer Concentration: Varying the concentration of the buffer in the mobile phase can sometimes improve peak shape and resolution.

  • Adjust Gradient Profile:

    • Shallow Gradient: A shallower gradient (i.e., a slower change in the percentage of the organic solvent over time) can increase the separation between closely eluting peaks.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of analytes is expected to elute.

  • Change Stationary Phase:

    • If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry. Options include:

      • Phenyl-Hexyl Column: Offers different selectivity due to pi-pi interactions.

      • Embedded Polar Group (EPG) Column: Can provide alternative selectivity for moderately polar compounds.

      • Different C18 Chemistries: Not all C18 columns are the same. A high-purity silica (B1680970) with different end-capping can provide different results.

  • Optimize Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times and resolution.

    • Flow Rate: Decreasing the flow rate can lead to better resolution, but will also increase the run time.

Signaling Pathways and Workflows

ExperimentalWorkflow General Experimental Workflow for Bosentan Analysis sample_prep Sample Preparation (Weighing, Dissolution, Filtration) hplc_analysis HPLC/UPLC Analysis (Injection, Separation) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV/PDA, MS) hplc_analysis->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing report Reporting data_processing->report

Caption: A simplified workflow for the analysis of bosentan samples.

References

Technical Support Center: o-Deshydroxyethyl Bosentan Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Deshydroxyethyl bosentan (B193191) reference standards. Our aim is to help you identify and resolve potential contamination issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is o-Deshydroxyethyl bosentan and why is it used as a reference standard?

A1: this compound is a major active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2] As a reference standard, it is a highly purified and characterized substance used for the accurate identification, quantification, and quality control of this compound in various analytical procedures.[3][4] Its use is crucial for ensuring the accuracy and reliability of pharmacokinetic, metabolic, and stability studies involving bosentan.

Q2: What are the common types of impurities that could be present in an this compound reference standard?

A2: Impurities in pharmaceutical reference standards can be broadly categorized as organic, inorganic, and residual solvents.[5] For this compound, potential organic impurities could include:

  • Process-related impurities: Starting materials, by-products, and intermediates from the synthesis of bosentan and its subsequent metabolism or synthesis of the reference standard itself.

  • Degradation products: Compounds formed due to hydrolysis, oxidation, or photolysis of this compound or bosentan.[6]

  • Related compounds: Structurally similar molecules such as bosentan itself, or other metabolites like Ro 48-5033 (hydroxylation product) and Ro 64-1056 (a secondary metabolite).[7]

Q3: What are the regulatory guidelines for impurities in reference standards?

A3: Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products.[4] These guidelines, such as the ICH Q3A(R2) for new drug substances, provide thresholds for reporting, identification, and qualification of impurities.[4] While specific limits for reference standards can vary, the principle is to ensure they are of the highest possible purity to not interfere with analytical results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the use of this compound reference standards in your experiments.

Issue 1: Unexpected Peaks in your Chromatogram (HPLC/LC-MS)

Symptom: You observe one or more unexpected peaks in the chromatogram of your this compound reference standard.

Possible Causes & Troubleshooting Steps:

  • Contamination from the analytical system:

    • Action: Run a blank injection (mobile phase only) to check for system-related peaks.

    • Remedy: If peaks are present in the blank, clean the injector, column, and detector as per the manufacturer's instructions.

  • Presence of a known related compound:

    • Action: Compare the retention time of the unknown peak with that of a bosentan reference standard if available. Bosentan is a common process-related impurity.

    • Remedy: If the peak corresponds to bosentan, quantify its level to ensure it is within an acceptable range for your application. If the level is unacceptably high, contact the reference standard supplier.

  • Presence of an unknown impurity:

    • Action: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help in preliminary identification.

    • Remedy: Based on the mass, you may be able to propose a structure for the impurity (e.g., a degradation product or a synthesis by-product). Further structural elucidation may require techniques like NMR.[4]

Issue 2: Inconsistent Quantification Results

Symptom: You are experiencing poor reproducibility or inaccurate quantification when using the this compound reference standard.

Possible Causes & Troubleshooting Steps:

  • Degradation of the reference standard:

    • Action: Review the storage conditions of your reference standard. This compound solutions may degrade over time, especially if not stored properly.[2]

    • Remedy: Prepare fresh stock solutions from the solid reference material. If the issue persists, the solid standard may have degraded. Consider purchasing a new vial.

  • Presence of a co-eluting impurity:

    • Action: If an impurity has a very similar retention time to this compound, it can interfere with accurate peak integration.

    • Remedy: Modify your HPLC method to improve resolution. This could involve changing the mobile phase composition, gradient profile, column temperature, or using a column with a different stationary phase.

  • Incorrectly stated purity of the reference standard:

    • Action: Review the Certificate of Analysis (CoA) provided by the supplier.

    • Remedy: If you suspect the purity is not as stated, you may need to perform your own purity assessment using a well-characterized primary standard or an alternative analytical technique.

Data Presentation

Table 1: Potential Impurities in this compound Reference Standards

Impurity NamePotential SourceTypical Analytical Observation
BosentanStarting material for synthesis/metabolismA distinct peak in HPLC/LC-MS with a specific retention time and m/z.
Ro 48-5033Metabolite of bosentanA peak with a mass difference corresponding to hydroxylation.
Unidentified degradation productsHydrolysis, oxidation of the parent moleculePeaks observed in forced degradation studies, may have altered m/z values.[6]
Residual SolventsManufacturing processMay be detected by Gas Chromatography (GC).

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of an this compound reference standard. Method optimization may be required based on your specific instrumentation and column.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: LC-MS Method for Impurity Identification

This protocol can be used to identify unknown impurities.

  • LC Conditions: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable.

  • Scan Range: m/z 100 - 1000

  • Data Analysis: Extract the mass spectra of the unknown peaks and compare the m/z values with potential structures of related compounds and degradation products.

Visualizations

Contamination_Troubleshooting_Workflow start Start: Unexpected Result with This compound Reference Standard issue_type Identify Issue Type start->issue_type unexpected_peak Unexpected Peak in Chromatogram issue_type->unexpected_peak Peak Issue quant_issue Inconsistent Quantification issue_type->quant_issue Quantification Issue system_check Run Blank Injection unexpected_peak->system_check degradation_check Review Storage Conditions & Prepare Fresh Solution quant_issue->degradation_check system_contaminated System Contaminated? system_check->system_contaminated clean_system Clean Analytical System system_contaminated->clean_system Yes related_compound_check Check for Known Related Compounds (e.g., Bosentan) system_contaminated->related_compound_check No end_resolve Issue Resolved clean_system->end_resolve related_compound_present Related Compound Present? related_compound_check->related_compound_present quantify_impurity Quantify Impurity Level related_compound_present->quantify_impurity Yes unknown_impurity_check Investigate Unknown Impurity related_compound_present->unknown_impurity_check No quantify_impurity->end_resolve lc_ms_analysis Perform LC-MS Analysis unknown_impurity_check->lc_ms_analysis end_contact Contact Supplier lc_ms_analysis->end_contact degradation_suspected Degradation Suspected? degradation_check->degradation_suspected new_standard Use New Reference Standard degradation_suspected->new_standard Yes coelution_check Check for Co-eluting Peaks degradation_suspected->coelution_check No new_standard->end_resolve coelution_present Co-elution Present? coelution_check->coelution_present optimize_method Optimize HPLC Method coelution_present->optimize_method Yes coa_review Review Certificate of Analysis coelution_present->coa_review No optimize_method->end_resolve coa_review->end_contact

Caption: Troubleshooting workflow for contamination issues.

Chemical_Relationships Bosentan Bosentan Metabolism Metabolism Bosentan->Metabolism Synthesis Synthesis (Potential Impurity) Bosentan->Synthesis o_Des o-Deshydroxyethyl Bosentan (Reference Standard) Metabolism->o_Des Other_Metabolites Other Metabolites (e.g., Ro 48-5033) Metabolism->Other_Metabolites Synthesis->o_Des Degradation Degradation (Hydrolysis, Oxidation) o_Des->Degradation Degradation_Products Degradation Products Degradation->Degradation_Products

Caption: Relationship between Bosentan and potential impurities.

References

Technical Support Center: Enhancing o-Deshydroxyethyl Bosentan Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of o-deshydroxyethyl bosentan (B193191) (Ro 47-8634) during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is o-deshydroxyethyl bosentan and why is its recovery important?

A1: this compound, also known as Ro 47-8634, is a metabolite of bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1] It is formed through the O-demethylation of the phenolic methyl ester of bosentan.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies, which inform drug safety and efficacy. Low or variable recovery during sample preparation can lead to underestimation of its concentration, impacting the reliability of these studies.

Q2: What are the common reasons for low recovery of this compound?

A2: Low recovery of this compound, a phenolic compound, can stem from several factors during sample preparation:

  • Suboptimal pH: The phenolic group's ionization state is pH-dependent, affecting its solubility and interaction with extraction solvents or solid-phase extraction (SPE) sorbents.

  • Inadequate Protein Precipitation: Incomplete removal of plasma or serum proteins can lead to the metabolite being trapped in the protein pellet.

  • Poor Liquid-Liquid Extraction (LLE) Efficiency: An inappropriate choice of extraction solvent, solvent-to-sample ratio, or pH can result in poor partitioning of the analyte into the organic phase.

  • Inefficient Solid-Phase Extraction (SPE): Problems can arise from incorrect sorbent selection, improper conditioning, sample overload, unsuitable wash solutions, or incomplete elution.[2]

  • Analyte Instability: this compound may be susceptible to degradation under certain pH, temperature, or oxidative conditions.[3]

  • Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the analyte's signal in LC-MS/MS analysis, leading to ion suppression or enhancement.[4]

Q3: How does the pH of the sample affect the recovery of this compound?

A3: As a phenolic compound, the extraction efficiency of this compound is significantly influenced by pH.[5][6] At a pH below its pKa, the phenolic hydroxyl group is protonated, making the molecule less polar and more amenable to extraction with organic solvents in LLE or retention on reversed-phase SPE columns. Conversely, at a pH above its pKa, the phenolic group is ionized, increasing its polarity and solubility in the aqueous phase. Therefore, acidifying the sample is a common strategy to improve the recovery of phenolic compounds.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Low Recovery after Protein Precipitation
Symptom Possible Cause Troubleshooting Steps
Low analyte signal in the supernatant.Incomplete protein precipitation: Proteins may not have fully precipitated, trapping the analyte.- Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to plasma (e.g., from 2:1 to 3:1 or 4:1).[8] - Evaluate different precipitating agents such as trichloroacetic acid (TCA) or zinc sulfate, which have shown high protein removal efficiency.[9] - Ensure thorough vortexing and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.[10]
Analyte co-precipitation: The analyte may have a high affinity for the precipitated proteins.- After adding the precipitation solvent, vortex immediately and vigorously to minimize the interaction time between the analyte and the precipitating proteins.
Analyte instability: The chosen solvent or temperature might be causing degradation.- Assess the stability of this compound in the selected precipitation solvent. Bosentan itself is relatively stable under various conditions.[3]
Low Recovery after Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Troubleshooting Steps
Analyte detected in the aqueous phase after extraction.Incorrect pH: The analyte is in its ionized form and remains in the aqueous layer.- Adjust the sample pH to be at least 1-2 units below the pKa of the phenolic hydroxyl group to ensure it is in its neutral form. Acidification with formic acid or phosphoric acid is common.[11]
Inappropriate extraction solvent: The solvent has poor affinity for the analyte.- Test solvents with different polarities. For phenolic compounds, ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are often effective.[11] - A mixture of solvents can sometimes improve extraction efficiency.
Insufficient mixing or phase separation: Incomplete partitioning between the two phases.- Ensure vigorous vortexing for an adequate duration to maximize the surface area for extraction. - Centrifuge at a sufficient speed and for enough time to achieve clear phase separation.
Low analyte signal in the final extract.Incomplete solvent evaporation or analyte loss during reconstitution. - Optimize the evaporation step (e.g., gentle nitrogen stream, appropriate temperature). - Ensure the residue is fully redissolved in the reconstitution solvent by vortexing and/or sonication. The reconstitution solvent should be compatible with the analytical method (e.g., mobile phase).
Low Recovery after Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Analyte found in the load or wash fractions.Improper sorbent conditioning: The sorbent is not properly activated.- Ensure the sorbent is conditioned sequentially with an organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution similar in composition to the sample loading buffer.[1]
Sample solvent too strong: The analyte has a higher affinity for the sample solvent than the sorbent.- Dilute the sample with a weaker solvent before loading.
Wash solvent too strong: The analyte is prematurely eluted during the wash step.- Decrease the organic content of the wash solvent. A wash step should be strong enough to remove interferences but weak enough to retain the analyte.
Incorrect pH: The analyte is ionized and not retained on a reversed-phase sorbent.- Acidify the sample before loading to ensure the phenolic group is protonated.[12]
Analyte not detected in any fraction (stuck on the column).Elution solvent too weak: The solvent is not strong enough to desorb the analyte from the sorbent.- Increase the organic strength of the elution solvent. - Consider adding a small amount of a modifier (e.g., ammonia (B1221849) for a basic compound, or formic acid for an acidic compound) to the elution solvent to disrupt secondary interactions.
Irreversible binding: Strong secondary interactions between the analyte and the sorbent.- Choose a different sorbent with a weaker retention mechanism (e.g., a C8 instead of a C18 for reversed-phase).

Data Summary

The following tables summarize quantitative data on the recovery of bosentan and related compounds using different sample preparation techniques. While specific data for this compound is limited, the data for the parent compound provides a useful reference.

Table 1: Recovery of Bosentan using Liquid-Liquid Extraction

Extraction MethodMatrixExtraction SolventRecovery (%)Reference
Liquid-Liquid ExtractionPlasmaDichloromethane (B109758)> 93[13]
Dispersive Liquid-Liquid Microextraction (DLLME)Serum, Urine, Exhaled Breath CondensateChloroform106.2[14][15]

Table 2: Recovery of Phenolic Compounds using Various Sample Preparation Methods

MethodMatrixRecovery (%)Reference
Protein Precipitation (ACN)Plasma/Serum> 60 (for most analytes)[11]
LLE (Ethyl Acetate)Plasma/Serum> 60 (for most analytes)[11]
SPE (Reversed-Phase)Aqueous Solution> 80[12]

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol is a general guideline for protein precipitation from plasma or serum samples.

  • Sample Preparation:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • If using an internal standard, spike the sample at this stage.

  • Precipitation:

    • Add 300-400 µL of ice-cold acetonitrile or methanol (B129727) to the sample.[10]

    • Vortex vigorously for 30 seconds to 1 minute.

  • Incubation & Centrifugation:

    • Incubate the mixture at -20°C for at least 20 minutes to enhance protein precipitation.

    • Centrifuge at >10,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for bosentan extraction from plasma.[13]

  • Sample Preparation:

    • To 0.5 mL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment (Optional but Recommended):

    • Add a small volume of an acidic solution (e.g., 1 M HCl or 10% formic acid) to acidify the sample to a pH < 4.

  • Extraction:

    • Add 5 mL of dichloromethane (or another suitable organic solvent like ethyl acetate or MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at a high speed (e.g., 8,000 rpm) for 5-10 minutes.

  • Organic Phase Collection:

    • Carefully transfer the lower organic layer (for dichloromethane) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.

Protocol 3: Solid-Phase Extraction (SPE) for Phenolic Compounds

This is a general protocol for the extraction of phenolic compounds from a liquid sample using a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water (acidified to the same pH as the sample, if applicable) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Acidify the sample with an appropriate acid (e.g., formic acid) to a pH of 2-3.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of acidified water to remove polar interferences.

    • Optionally, a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 2 mL of methanol or acetonitrile. A small amount of acid or base in the elution solvent may improve recovery.

Visualizations

Bosentan Metabolic Pathway

Bosentan_Metabolism Bosentan Bosentan Ro485033 Ro 48-5033 (Hydroxybosentan) Bosentan->Ro485033 CYP3A4/2C9 (Hydroxylation) Ro478634 Ro 47-8634 (this compound) Bosentan->Ro478634 CYP3A4/2C9 (O-Demethylation) Ro641056 Ro 64-1056 Ro485033->Ro641056 O-Demethylation Ro478634->Ro641056 Hydroxylation

Caption: Metabolic pathway of bosentan leading to its major metabolites.

General Sample Preparation Workflow

Sample_Preparation_Workflow cluster_0 Sample Preparation Start Biological Sample (Plasma/Serum) Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->LLE Option 1 SPE Solid-Phase Extraction Supernatant->SPE Option 2 Final_Extract Final Extract for Analysis LLE->Final_Extract SPE->Final_Extract

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for o-Deshydroxyethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of o-Deshydroxyethyl bosentan (B193191), a primary active metabolite of the pulmonary arterial hypertension drug, bosentan. Robust and reliable analytical methods are crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details and contrasts two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is collated from various validated methods to provide a clear and objective comparison of their performance characteristics.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of representative HPLC-UV and LC-MS/MS methods for the analysis of o-Deshydroxyethyl bosentan (often referred to as hydroxybosentan).

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL[1]0.2 - 250 ng/mL
Intra-day Precision (%CV) < 15%≤ 4.0%
Inter-day Precision (%CV) < 15%≤ 4.0%
Accuracy 85-115%> 94% (mean relative recovery)
Limit of Detection (LOD) 0.1 µg/mL[2]Not explicitly stated, but lower than LOQ
Limit of Quantitation (LOQ) 0.25 µg/mL[2]0.2 ng/mL
Sample Preparation Liquid-Liquid Extraction or Protein PrecipitationSolid Phase Extraction (SPE)
Selectivity May be susceptible to interference from matrix components or co-eluting substances.[3]Highly selective due to mass-based detection of parent and fragment ions.
Run Time Typically longer to achieve separation.Often shorter due to the high specificity of MS detection.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following protocols are based on established and validated methods for the analysis of this compound and its parent compound, bosentan.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and, with appropriate sample clean-up, in biological matrices.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM Phosphate Buffer, pH 6.0) and an organic solvent (e.g., Acetonitrile) in a 50:50 (v/v) ratio is a typical mobile phase.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[5]

  • Detection Wavelength: UV detection is typically performed at 226 nm.[4]

  • Sample Preparation: For tablet formulations, a simple extraction with the mobile phase is sufficient. For biological matrices like plasma, a more rigorous sample preparation such as liquid-liquid extraction or protein precipitation is necessary to remove interfering substances.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µ) is a suitable choice.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A typical flow rate for this type of column and application is around 0.5-1.0 mL/min.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard, ensuring high selectivity and sensitivity.

  • Sample Preparation: Solid Phase Extraction (SPE) is a robust method for extracting the analyte and its internal standard from plasma, providing a clean extract for analysis.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Acceptance Criteria methodA Validated Method A (e.g., HPLC-UV) start->methodA methodB Validated Method B (e.g., LC-MS/MS) start->methodB selectSamples Select a Set of Study Samples (e.g., incurred plasma samples) methodA->selectSamples methodB->selectSamples analyzeA Analyze Samples with Method A selectSamples->analyzeA analyzeB Analyze Samples with Method B selectSamples->analyzeB dataComparison Compare the Data Sets analyzeA->dataComparison analyzeB->dataComparison statAnalysis Statistical Analysis (e.g., Bland-Altman plot, regression analysis) dataComparison->statAnalysis evaluation Evaluate Against Acceptance Criteria statAnalysis->evaluation pass Methods are Interchangeable evaluation->pass Pass fail Investigate Discrepancies evaluation->fail Fail end End pass->end fail->start Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of o-Deshydroxyethyl Bosentan and its Parent Compound's Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of bosentan (B193191), with a focus on its metabolite, o-Deshydroxyethyl bosentan, across various species. While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this document synthesizes information on the broader metabolic pathways of bosentan to offer insights into potential species-specific differences. The information presented is intended to support preclinical research and drug development efforts.

Bosentan, a dual endothelin receptor antagonist, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes CYP2C9 and CYP3A4.[1][2] This process leads to the formation of several metabolites, with three major ones being extensively studied: Ro 48-5033 (hydroxy bosentan), Ro 47-8634 (desmethyl bosentan), and Ro 64-1056 (hydroxy desmethyl bosentan).[3] this compound is also a known metabolite, although it is considered a minor component compared to the others.

Comparative Metabolism of Bosentan

The metabolism of bosentan exhibits notable differences across species, which can influence the pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using liver microsomes from humans, mice, rats, dogs, and monkeys have been instrumental in characterizing these differences.[4] While direct comparative data for this compound is scarce, the broader metabolic pathways of the parent drug offer valuable context.

Table 1: Overview of Bosentan Metabolism in Different Species

SpeciesPrimary Metabolizing EnzymesMajor Metabolites IdentifiedNotes
Human CYP2C9, CYP3A4[1]Ro 48-5033, Ro 47-8634, Ro 64-1056[3]The metabolite Ro 48-5033 is pharmacologically active, contributing to about 20% of the parent drug's effect.[2]
Rat CYP2C, CYP3A familiesSimilar to humansBosentan has been shown to induce its own metabolism in rats.
Dog CYP2C, CYP3A familiesSimilar to humans
Monkey CYP2C, CYP3A familiesSimilar to humans
Mouse CYP familiesSimilar to humans

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of bosentan metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is fundamental for assessing the metabolic stability and identifying the metabolic pathways of a compound in a controlled environment.

Objective: To determine the rate of metabolism and identify the metabolites of bosentan in liver microsomes from different species (e.g., human, rat, mouse, dog, monkey).

Materials:

  • Cryopreserved liver microsomes from the desired species

  • Bosentan

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the cryopreserved liver microsomes on ice.

  • Prepare a reaction mixture containing liver microsomes (typically 0.5-1 mg/mL protein concentration) and bosentan (at a specified concentration, e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and identify and quantify the formed metabolites.

In Vivo Pharmacokinetic Studies in Animal Models

This protocol is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Objective: To determine the pharmacokinetic profile of bosentan and its metabolites in a specific animal species (e.g., rat, dog).

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Bosentan formulation for administration (e.g., oral gavage, intravenous injection)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Freezer for plasma storage (-80°C)

  • LC-MS/MS system for analysis

Procedure:

  • Acclimate the animals to the housing conditions for a specified period.

  • Fast the animals overnight before dosing (with free access to water).

  • Administer a single dose of the bosentan formulation to each animal.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) from a suitable site (e.g., tail vein in rats).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare the plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the samples using a validated LC-MS/MS method to determine the concentrations of bosentan and its metabolites.

  • Perform pharmacokinetic analysis using appropriate software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Bosentan Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of bosentan.

Bosentan_Metabolism Bosentan Bosentan Metabolite1 Ro 48-5033 (Hydroxy bosentan) Bosentan->Metabolite1 CYP2C9/3A4 (Hydroxylation) Metabolite2 Ro 47-8634 (Desmethyl bosentan) Bosentan->Metabolite2 CYP3A4 (N-demethylation) Metabolite4 This compound Bosentan->Metabolite4 CYP-mediated Excretion Biliary Excretion Metabolite1->Excretion Metabolite3 Ro 64-1056 (Hydroxy desmethyl bosentan) Metabolite2->Metabolite3 CYP2C9 (Hydroxylation) Metabolite3->Excretion Metabolite4->Excretion

Caption: Primary metabolic pathways of bosentan.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in an in vitro metabolism experiment.

In_Vitro_Workflow Microsomes Thaw Liver Microsomes Mixture Prepare Reaction Mixture Microsomes->Mixture Compound Prepare Bosentan Solution Compound->Mixture Preincubation Pre-incubate at 37°C Mixture->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quenching Quench Reaction Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

Caption: Workflow for in vitro metabolism studies.

References

O-Deshydroxyethyl Bosentan: A Critical Evaluation as a Biomarker for Bosentan Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of o-deshydroxyethyl bosentan (B193191) (Ro 47-8634) and the major metabolite, hydroxy bosentan (Ro 48-5033), as potential biomarkers for assessing the metabolism of the dual endothelin receptor antagonist, bosentan. The selection of a reliable biomarker is critical for therapeutic drug monitoring, dose individualization, and understanding drug-drug interactions. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and workflows to aid in the informed selection of a suitable biomarker for bosentan metabolism.

Executive Summary

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This process yields three main metabolites: hydroxy bosentan (Ro 48-5033), o-deshydroxyethyl bosentan (Ro 47-8634), and a secondary metabolite, Ro 64-1056. While both Ro 48-5033 and Ro 47-8634 have been considered as potential indicators of bosentan's metabolic fate, a thorough analysis of available data suggests that hydroxy bosentan (Ro 48-5033) is the more robust and reliable biomarker for monitoring bosentan metabolism.

  • Higher Plasma Concentrations: Ro 48-5033 is the major metabolite, with significantly higher and more consistently detectable plasma concentrations compared to Ro 47-8634, which is often found at levels below the limit of quantification.

  • Pharmacological Activity: Ro 48-5033 is pharmacologically active, contributing to the overall therapeutic effect of bosentan, making its measurement clinically relevant.

  • Reflection of Key Metabolic Pathway: The formation of Ro 48-5033 is a primary route of bosentan clearance, directly reflecting the activity of the key metabolizing enzymes.

Data Presentation: Comparative Analysis of Bosentan Metabolites

The following tables summarize the key characteristics and quantitative data for this compound and hydroxy bosentan.

Table 1: General Characteristics of Bosentan and its Primary Metabolites

FeatureBosentan (Parent Drug)Hydroxy Bosentan (Ro 48-5033)This compound (Ro 47-8634)
Metabolic Origin -Hydroxylation of the t-butyl groupO-demethylation of the phenolic methyl ester
Primary Metabolizing Enzymes CYP2C9 and CYP3A4CYP2C9 and CYP3A4Primarily CYP3A4
Relative Plasma Concentration HighMajor metaboliteMinor metabolite, often below quantification limits[1]
Pharmacological Activity ActiveActive (contributes 10-20% of parent drug activity)[2]Generally considered inactive, though some in vitro activity on PXR has been noted.

Table 2: In Vitro Metabolism of Bosentan by CYP2C9 Variants

This table presents data from a study investigating the impact of genetic variations in CYP2C9 on the formation of hydroxy bosentan. While direct quantitative data for this compound formation in this context is limited, the findings highlight the sensitivity of the major metabolic pathway to enzymatic function.

CYP2C9 VariantMean Percentage of Bosentan Converted to Ro 48-5033
CYP2C91 (Wild-type) ~2.8%
CYP2C92 ~2.3% (Moderately reduced)
CYP2C9*3 ~1.8% (Moderately reduced)

Data adapted from a study on the association of CYP2C92 with bosentan-induced liver injury. The study indicates that individuals with reduced-function CYP2C9 variants exhibit decreased metabolism of bosentan to its major active metabolite.[3]*

Experimental Protocols

Quantification of Bosentan and its Metabolites in Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of bosentan, hydroxy bosentan (Ro 48-5033), and this compound (Ro 47-8634) in human plasma.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).

  • Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography (LC) Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of two solvents, such as:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Bosentan: [Precursor ion > Product ion]

    • Hydroxy bosentan (Ro 48-5033): [Precursor ion > Product ion]

    • This compound (Ro 47-8634): [Precursor ion > Product ion]

    • Internal Standards: [Precursor ion > Product ion]

d. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

In Vitro Metabolism Studies using Human Liver Microsomes (HLM) or Recombinant CYP Enzymes

This protocol is designed to determine the metabolic stability and metabolite formation rates of bosentan.

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Human liver microsomes or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (to maintain pH).

    • Bosentan at various concentrations.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug (bosentan) and the formation of metabolites (Ro 48-5033 and Ro 47-8634) using a validated LC-MS/MS method as described above.

  • Data Analysis: Calculate the rate of metabolite formation.

Mandatory Visualizations

Bosentan_Metabolism_Pathway Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Major, Active Bosentan->Ro_48_5033 CYP2C9, CYP3A4 (Hydroxylation) Ro_47_8634 This compound (Ro 47-8634) Minor Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 Hydroxy-desmethyl Bosentan (Ro 64-1056) Secondary Ro_48_5033->Ro_64_1056 CYP3A4 Ro_47_8634->Ro_64_1056 CYP2C9

Caption: Metabolic pathway of bosentan.

Biomarker_Validation_Workflow cluster_analytical Analytical Method Validation cluster_clinical Clinical Study cluster_data Data Analysis & Correlation Develop_Assay Develop LC-MS/MS Assay Validate_Assay Validate for Linearity, Accuracy, Precision Develop_Assay->Validate_Assay Sample_Analysis Quantify Bosentan and Metabolites Validate_Assay->Sample_Analysis Patient_Dosing Administer Bosentan to Patient Cohort Sample_Collection Collect Plasma Samples at Timed Intervals Patient_Dosing->Sample_Collection Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Correlation Correlate Metabolite Levels with Bosentan Clearance PK_Analysis->Correlation Biomarker_Selection Select Optimal Biomarker Correlation->Biomarker_Selection

Caption: Experimental workflow for biomarker validation.

Conclusion and Recommendation

Based on the currently available scientific literature, This compound (Ro 47-8634) is not a recommended biomarker for routine monitoring of bosentan metabolism. Its primary limitations are its low and often undetectable plasma concentrations, which compromise the reliability and practicality of its measurement.

In contrast, hydroxy bosentan (Ro 48-5033) emerges as a superior and more clinically relevant biomarker. Its status as the major and pharmacologically active metabolite, coupled with its readily quantifiable plasma levels, makes it a more dependable indicator of bosentan's metabolic clearance. Monitoring Ro 48-5033 levels can provide valuable insights into the activity of key drug-metabolizing enzymes (CYP2C9 and CYP3A4), helping to anticipate potential drug-drug interactions and individual variability in drug response.

For researchers and drug development professionals, focusing on the quantification of hydroxy bosentan (Ro 48-5033) alongside the parent drug will yield more meaningful and actionable data for understanding and optimizing bosentan therapy.

References

O-Deshydroxyethyl Bosentan's Endothelin Receptor Affinity: A Comparative Analysis with Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endothelin receptor binding affinities of bosentan (B193191) and its primary active metabolite, o-deshydroxyethyl bosentan. This analysis is supported by available in vitro data and detailed experimental methodologies.

Bosentan, a dual endothelin receptor antagonist (ERA), is an established therapeutic for pulmonary arterial hypertension. Its mechanism of action involves the competitive inhibition of endothelin-1 (B181129) (ET-1) binding to both ETA and ETB receptors, thereby mitigating the vasoconstrictive and proliferative effects of ET-1. Upon administration, bosentan is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4, into several metabolites. Among these, this compound (also known as Ro 48-5033) is the principal active metabolite and contributes to the overall pharmacological effect of the parent drug. Understanding the receptor binding profile of this metabolite is crucial for a comprehensive grasp of bosentan's in vivo activity.

Comparative Receptor Binding Affinity

The available data indicates that while this compound is pharmacologically active, it exhibits a lower binding affinity for endothelin receptors compared to the parent compound, bosentan.

CompoundReceptorBinding Affinity (Ki)Potency Comparison with Bosentan
Bosentan ETA4.1–43 nM[1][2][3]-
ETB38–730 nM[1][2][3]-
This compound (Ro 48-5033) ETA/ETBData Not Explicitly AvailableApproximately 2-fold less potent[4]

Table 1: Comparison of in vitro endothelin receptor binding affinity of bosentan and this compound. Ki values for bosentan represent a range reported in the literature. The potency of this compound is expressed relative to bosentan based on in vitro activity assays.

Experimental Protocols

The determination of receptor binding affinity for compounds like bosentan and its metabolites is typically conducted using in vitro radioligand binding assays. The following is a generalized protocol for a competitive binding assay used to determine the inhibition constant (Ki) of a test compound against endothelin receptors.

Radioligand Competitive Binding Assay

1. Membrane Preparation:

  • Tissues or cells expressing the target endothelin receptors (ETA or ETB) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Incubation:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., bosentan or this compound) are added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Quantification of Radioactivity:

  • The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the signaling pathway of endothelin receptors.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells Expressing Endothelin Receptors homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspension in Assay Buffer centrifuge->resuspend incubation Incubation: - Membranes - Radiolabeled Ligand ([125I]ET-1) - Unlabeled Competitor (Bosentan or Metabolite) resuspend->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting curve_fit Non-linear Regression (Competition Curve) counting->curve_fit ic50 Determine IC50 curve_fit->ic50 ki_calc Calculate Ki using Cheng-Prusoff Equation ic50->ki_calc

Figure 1: Experimental workflow for a radioligand competitive binding assay.

endothelin_signaling cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gq Protein Activation ETA->Gq ETB->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG vasoconstriction Vasoconstriction IP3->vasoconstriction proliferation Cell Proliferation DAG->proliferation Bosentan Bosentan / this compound Bosentan->ETA Bosentan->ETB

Figure 2: Simplified signaling pathway of endothelin receptors and antagonism by bosentan.

References

A Comparative Guide to the In Vivo Efficacy of o-Deshydroxyethyl Bosentan and its Parent Drug, Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bosentan (B193191) is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into three metabolites.[1] One of these, o-Deshydroxyethyl bosentan (Ro 48-5033), is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[1][2]

Comparative Analysis of Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data comparing bosentan and its active metabolite, this compound.

PropertyBosentanThis compound (Ro 48-5033)Reference
Molecular Formula C27H29N5O6SC25H25N5O6SN/A
Molecular Weight 551.6 g/mol 523.6 g/mol N/A
Mechanism of Action Dual Endothelin Receptor (ETA/ETB) AntagonistDual Endothelin Receptor (ETA/ETB) Antagonist[2]

Table 1: Physicochemical and Mechanistic Properties

ParameterBosentanThis compound (Ro 48-5033)Reference
Plasma Protein Binding ~98%Less tightly bound than bosentan[2]
Free Fraction N/A3 times higher than bosentan[2]
In Vitro Potency N/AApproximately 2-fold less potent than bosentan[2]
Contribution to Pharmacological Effect Primary activityEstimated to be up to 20% of the parent drug's effect[2]

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters

Endothelin Signaling Pathway

Bosentan and this compound exert their effects by blocking endothelin receptors (ETA and ETB). The binding of endothelin-1 (B181129) (ET-1) to these receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and cell proliferation. By competitively antagonizing these receptors, bosentan and its active metabolite inhibit these downstream effects.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR PLC Phospholipase C (PLC) ETAR->PLC Activates ETBR->PLC Activates Bosentan Bosentan / this compound Bosentan->ETAR Antagonizes Bosentan->ETBR Antagonizes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin signaling pathway and the inhibitory action of bosentan.

Hypothetical Experimental Workflow for In Vivo Efficacy Comparison

As direct comparative in vivo studies are lacking, the following represents a hypothetical experimental workflow designed to compare the efficacy of bosentan and this compound in an animal model of pulmonary hypertension.

Experimental_Workflow cluster_setup Model & Grouping cluster_treatment Treatment & Monitoring cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A1 Induce Pulmonary Hypertension in Animal Model (e.g., Monocrotaline-induced in rats) A2 Randomly assign animals to treatment groups: - Vehicle Control - Bosentan - this compound A1->A2 B1 Administer compounds for a predefined period (e.g., daily for 4 weeks) A2->B1 B2 Monitor animal health, body weight, and signs of distress B1->B2 C1 Hemodynamic Measurements: - Right Ventricular Systolic Pressure (RVSP) - Mean Pulmonary Arterial Pressure (mPAP) B2->C1 C2 Right Ventricular Hypertrophy: - Fulton Index (RV/[LV+S]) C1->C2 C3 Histopathological Analysis of Pulmonary Vasculature C2->C3 D1 Statistical comparison of all parameters between treatment groups C3->D1

Caption: Hypothetical workflow for comparing in vivo efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating endothelin receptor antagonists are provided below. These are generalized protocols and would require optimization for a direct comparative study.

1. Animal Model of Pulmonary Hypertension (Monocrotaline-Induced)

  • Species: Male Wistar rats (200-250g).

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT) (e.g., 60 mg/kg).

  • Development of PH: Pulmonary hypertension, characterized by increased right ventricular systolic pressure and right ventricular hypertrophy, typically develops over 3-4 weeks.

  • Justification: The MCT-induced PH model is a widely used and well-characterized model that mimics many aspects of human pulmonary arterial hypertension.

2. Hemodynamic Measurements

  • Procedure: At the end of the treatment period, animals are anesthetized. A catheter is inserted into the right jugular vein and advanced through the right atrium and ventricle into the pulmonary artery to measure mean pulmonary arterial pressure (mPAP). Another catheter is inserted directly into the right ventricle to measure right ventricular systolic pressure (RVSP).

  • Equipment: Pressure transducer and a data acquisition system.

3. Assessment of Right Ventricular Hypertrophy (Fulton Index)

  • Procedure: Following hemodynamic measurements, the heart is excised. The atria and great vessels are trimmed off. The right ventricular free wall (RV) is separated from the left ventricle and septum (LV+S).

  • Measurement: The wet weight of the RV and LV+S is recorded.

  • Calculation: The Fulton Index is calculated as the ratio of RV weight to (LV+S) weight. An increased ratio is indicative of right ventricular hypertrophy.

4. Histopathological Analysis

  • Procedure: Lung tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess vascular remodeling.

  • Analysis: The thickness of the medial wall of small pulmonary arteries is measured to quantify vascular remodeling.

Conclusion

While this compound (Ro 48-5033) is a pharmacologically active metabolite of bosentan, its in vivo efficacy has not been directly compared to the parent drug in publicly available studies. Based on in vitro data, it is less potent than bosentan but has a higher free fraction in plasma, suggesting it contributes significantly, estimated at up to 20%, to the overall therapeutic effect of bosentan.[2] A definitive comparison of their in vivo efficacy would necessitate a head-to-head study following a rigorous experimental protocol as outlined hypothetically in this guide. Such a study would be invaluable for a more complete understanding of the relative contributions of bosentan and its active metabolite to the clinical management of pulmonary arterial hypertension.

References

A Head-to-Head Comparison of Analytical Techniques for o-Deshydroxyethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. o-Deshydroxyethyl bosentan (B193191), also known as hydroxybosentan, is the primary active metabolite of bosentan, a dual endothelin receptor antagonist. This guide provides a head-to-head comparison of the predominant analytical techniques used for the quantification of o-deshydroxyethyl bosentan in biological matrices, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a discussion on the applicability of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Techniques

ParameterLC-MS/MSHPLC-UV
Analyte This compoundNot readily available for quantitative analysis in biological matrices
Linearity Range 0.2 - 250 ng/mLData not available
Lower Limit of Quantification (LLOQ) 0.2 ng/mLData not available
Accuracy (as % Bias) Within ±15% of nominal concentrationData not available
Precision (as % CV) Intra-batch: ≤4.0%, Inter-batch: ≤4.0%Data not available
Recovery >94%Data not available
Sample Volume 100 µL human plasmaData not available
Internal Standard Deuterated this compoundNot applicable

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the simultaneous determination of bosentan and this compound in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add the internal standard (deuterated this compound).

  • Vortex the mixture.

  • Perform a solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: Optimized for best separation (e.g., 0.8 mL/min).

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Discussion on HPLC-UV for this compound

While numerous HPLC-UV methods have been developed and validated for the parent drug, bosentan, a dedicated and validated method for the quantitative analysis of its metabolite, this compound, in biological samples is not prominently featured in the scientific literature. The primary challenges for developing such a method include:

  • Lower Concentrations: Metabolites are often present at significantly lower concentrations than the parent drug. The sensitivity of UV detection may not be sufficient for accurate quantification, especially at the lower end of the therapeutic range.

  • Matrix Interference: Biological matrices like plasma are complex. Without the high selectivity of tandem mass spectrometry, co-eluting endogenous compounds can interfere with the UV signal of the analyte, leading to inaccurate results.

  • Chromatographic Resolution: Achieving baseline separation of the metabolite from the parent drug and other potential metabolites is crucial for accurate UV quantification, which can be challenging to develop and maintain.

For these reasons, LC-MS/MS has become the gold standard for the bioanalysis of drug metabolites like this compound, offering superior sensitivity, selectivity, and accuracy.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for the analytical techniques discussed.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add spe Solid Phase Extraction (SPE) is_add->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (LC) Separation recon->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS analytical workflow.

General HPLC-UV Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Liquid-Liquid or Solid Phase Extraction sample->extraction concentration Concentration/Reconstitution extraction->concentration hplc HPLC Separation concentration->hplc uv UV Detection hplc->uv quant Quantification uv->quant

Caption: General HPLC-UV analytical workflow.

Navigating the Gauntlet: A Guide to Inter-Laboratory Validation of o-Deshydroxyethyl Bosentan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The Importance of Cross-Site Consistency

An inter-laboratory validation study, often referred to as a ring trial, is a crucial step in standardizing an analytical method. It assesses the method's reproducibility by having multiple laboratories analyze the same set of samples. This process helps to identify and control for variables that may arise from differences in equipment, reagents, and personnel, ultimately ensuring that the method yields consistent and comparable results regardless of where it is performed.

A Comparative Look: Performance of Analytical Methods

While specific inter-laboratory data for o-Deshydroxyethyl bosentan (B193191) is scarce, we can extrapolate from the validation of analytical methods for bosentan and its primary metabolite, hydroxybosentan. The following tables summarize typical performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the industry standard for this type of bioanalysis. These tables are presented as a hypothetical comparison between three laboratories to illustrate the expected outcomes of an inter-laboratory validation study.

Table 1: Comparison of Linearity and Range

ParameterLaboratory ALaboratory BLaboratory C
Analyte o-Deshydroxyethyl bosentanThis compoundThis compound
Linear Range (ng/mL) 0.5 - 5000.5 - 5000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Calibration Model Weighted (1/x²) linear regressionWeighted (1/x²) linear regressionWeighted (1/x²) linear regression

Table 2: Comparison of Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Laboratory A (%CV, %Bias)Laboratory B (%CV, %Bias)Laboratory C (%CV, %Bias)
LLOQ 0.5≤ 20.0, ± 20.0≤ 20.0, ± 20.0≤ 20.0, ± 20.0
Low QC 1.5≤ 15.0, ± 15.0≤ 15.0, ± 15.0≤ 15.0, ± 15.0
Mid QC 75≤ 15.0, ± 15.0≤ 15.0, ± 15.0≤ 15.0, ± 15.0
High QC 400≤ 15.0, ± 15.0≤ 15.0, ± 15.0≤ 15.0, ± 15.0

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control

Table 3: Comparison of Recovery and Matrix Effect

ParameterLaboratory ALaboratory BLaboratory C
Mean Extraction Recovery (%) 85 - 11585 - 11585 - 115
Matrix Factor (CV%) ≤ 15≤ 15≤ 15

Blueprint for Analysis: A Detailed Experimental Protocol

The following is a representative LC-MS/MS method protocol for the quantification of bosentan and its metabolites, which can be adapted for an inter-laboratory validation of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., deuterated this compound).

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined based on the specific molecule's fragmentation

    • Internal Standard (deuterated): To be determined

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizing the Validation Workflow

To ensure a systematic and harmonized approach across participating laboratories, a clear workflow is essential. The following diagram illustrates the key stages of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Implementation & Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Standardized Reagents & Samples P2->P3 A1 Method Transfer & Familiarization P3->A1 A2 Analysis of Validation Samples (Blinded) A1->A2 A3 Data Acquisition & Initial Processing A2->A3 D1 Centralized Data Collection A3->D1 D2 Statistical Analysis (Reproducibility & Repeatability) D1->D2 D3 Final Report Generation D2->D3

Workflow for an inter-laboratory validation study.

By adhering to a well-defined protocol and a structured workflow, researchers can confidently establish the inter-laboratory validity of their analytical methods for this compound, ensuring data integrity and comparability across studies and sites. This foundational work is critical for advancing drug development programs and ultimately benefits the scientific community and patients.

A Comparative Pharmacokinetic Profile of Bosentan and its Metabolite, o-Deshydroxyethyl bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the dual endothelin receptor antagonist, bosentan (B193191), and its metabolite, o-deshydroxyethyl bosentan (also known as Ro 47-8634). The data presented is compiled from studies in both healthy individuals and patient populations, offering valuable insights for researchers in drug metabolism and pharmacokinetics.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of bosentan and this compound are summarized in the table below. These values highlight the differences in absorption, distribution, and exposure between the parent drug and its metabolite.

Pharmacokinetic ParameterBosentanThis compound (Ro 47-8634)
Peak Plasma Concentration (Cmax) ~1000 ng/mL (in healthy adults)[1]0.753 ng/mL (in PoPH patients with cirrhosis)[2]
Time to Peak Plasma Concentration (Tmax) 3 - 5 hours[3]6 hours (in PoPH patients with cirrhosis)[2]
Area Under the Curve (AUC) 360 ng·h/mL (in PoPH patients with cirrhosis)[2]6.39 ng·h/mL (in PoPH patients with cirrhosis)[2]
Elimination Half-life (t1/2) ~5 hours (in healthy adults)[4]Tended to increase with co-administration of ketoconazole[5]
Protein Binding >98% (mainly to albumin)[6]Data not available
Metabolism Primarily by CYP2C9 and CYP3A4[3]Further metabolized to Ro 64-1056[5]
Elimination Primarily through biliary excretion after hepatic metabolism[4]Excreted via bile[5]

Note: The provided pharmacokinetic values for this compound are from a study involving patients with portopulmonary hypertension (PoPH) and Child-Pugh class B cirrhosis, which may influence the metabolic and pharmacokinetic profile.[2] In many studies involving pediatric or even some adult populations, the concentration of this compound was below the limit of quantification.[1]

Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[3] This process leads to the formation of three main metabolites. One of these is this compound (Ro 47-8634), which is formed through the O-demethylation of the parent compound.[5] Another key metabolite is hydroxy bosentan (Ro 48-5033), which is pharmacologically active.[5] A third, secondary metabolite, Ro 64-1056, is formed from both this compound and hydroxy bosentan.[5]

G Bosentan Bosentan o_Deshydroxyethyl_bosentan This compound (Ro 47-8634) Bosentan->o_Deshydroxyethyl_bosentan CYP3A4/2C9 (O-demethylation) Hydroxy_bosentan Hydroxy bosentan (Ro 48-5033) Bosentan->Hydroxy_bosentan CYP3A4/2C9 (Hydroxylation) Ro_64_1056 Ro 64-1056 o_Deshydroxyethyl_bosentan->Ro_64_1056 Metabolism Hydroxy_bosentan->Ro_64_1056 Metabolism

Metabolic pathway of bosentan.

Experimental Protocols

The determination of the pharmacokinetic profiles of bosentan and its metabolites typically involves the following key experimental steps:

Study Design and Dosing
  • Study Population: Healthy volunteers or specific patient populations (e.g., patients with pulmonary arterial hypertension).

  • Dosing Regimen: Administration of a single or multiple doses of bosentan. For multiple-dose studies, a washout period is included between different dosing regimens.[5]

  • Route of Administration: Oral administration of bosentan tablets.

Blood Sampling
  • Sample Collection: Venous blood samples are collected at predetermined time points before and after drug administration. Typical time points include pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 9, and 12 hours post-dose.[2]

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored frozen until analysis.[1]

Bioanalytical Method
  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of bosentan and its metabolites in plasma.[2][7]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[8]

  • Quantification: The concentrations of bosentan and its metabolites are determined by comparing their peak areas to those of known standards. The lower limit of quantification (LLOQ) is typically in the range of 1-2 ng/mL for bosentan and its metabolites.[7]

Pharmacokinetic Analysis
  • Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters Calculated:

    • Cmax (Maximum plasma concentration): The highest observed concentration in the plasma.

    • Tmax (Time to maximum plasma concentration): The time at which Cmax is reached.

    • AUC (Area under the plasma concentration-time curve): A measure of total drug exposure over time.

    • t1/2 (Elimination half-life): The time required for the plasma concentration to decrease by half.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of bosentan and its metabolites.

G cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Bosentan Administration (Oral) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Report Data Reporting & Interpretation PK_Analysis->Report

Pharmacokinetic study workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of o-Deshydroxyethyl Bosentan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. o-Deshydroxyethyl bosentan (B193191), a metabolite of the drug bosentan, requires careful management as a potentially hazardous substance. Adherence to established disposal protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of o-Deshydroxyethyl bosentan should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed hazardous waste disposal service. The following steps provide a clear workflow for its collection and preparation for disposal:

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials grossly contaminated with it (e.g., weighing boats, spatulas) should be classified as hazardous chemical waste.

    • This waste must be segregated from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal routing.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Follow institutional guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a complete inventory of the waste, including the Safety Data Sheet (SDS) for bosentan if a specific one for this compound is unavailable. Disposal must be conducted in accordance with local, regional, national, and international regulations.[1][2][3]

Decontamination of Labware and Surfaces

Any laboratory equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated. Use an appropriate solvent (e.g., ethanol (B145695) or methanol) followed by a soap and water wash. All disposable materials used for decontamination, such as wipes and paper towels, should be collected and disposed of as hazardous waste.

Hazard Profile and Regulatory Compliance

Hazard Classification (for Bosentan)Description
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2][3][4]
Acute Oral Toxicity Harmful if swallowed.[4]
Chronic Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4]

All disposal activities must comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and equivalent bodies in other regions.[5]

Below is a logical workflow for the proper disposal of this compound.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate o-Deshydroxyethyl Bosentan Waste A->B F Step 6: Decontaminate all Used Equipment and Surfaces A->F C Step 3: Place in a Labeled, Leak-Proof Hazardous Waste Container B->C D Step 4: Store Container in a Designated Secondary Containment Area C->D E Step 5: Contact Environmental Health & Safety (EHS) for Pickup D->E H Disposal by Licensed Hazardous Waste Vendor E->H G Step 7: Dispose of Decontamination Materials as Hazardous Waste F->G G->C

Caption: Workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.